Borinic acid, methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
54098-92-9 |
|---|---|
Molecular Formula |
CH3BO |
Molecular Weight |
41.85 g/mol |
InChI |
InChI=1S/CH3BO/c1-3-2/h1H3 |
InChI Key |
ZQJCTSOMGUURGX-UHFFFAOYSA-N |
Canonical SMILES |
[B]OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Borinic Acid, Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of borinic acid, methyl esters (R₂B-OCH₃), valuable intermediates in organic chemistry. Borinic acid derivatives are increasingly utilized in cross-coupling reactions, as protecting groups, and in the development of novel therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.
Core Synthetic Methodologies
The primary and most versatile method for the synthesis of borinic acid, methyl esters involves the sequential addition of organometallic reagents to a trialkoxyborane, typically trimethyl borate (B(OCH₃)₃). This approach allows for the controlled formation of both symmetrical and unsymmetrical borinic esters.
1. Synthesis via Organometallic Reagents:
The reaction of Grignard or organolithium reagents with trimethyl borate is a cornerstone of borinic ester synthesis. The stoichiometry of the organometallic reagent is critical in determining the product distribution. The sequential addition of two equivalents of an organometallic reagent to one equivalent of trimethyl borate leads to the formation of the desired borinic acid, methyl ester.
The general reaction is as follows:
2 R-M + B(OCH₃)₃ → R₂B-OCH₃ + 2 M-OCH₃ (where M = MgX or Li)
Careful control of reaction conditions, such as temperature and the rate of addition of the organometallic reagent, is crucial to prevent the formation of over-addition products (trialkyl/triarylboranes) or under-addition products (boronic esters).
Quantitative Data on Borinic Ester Synthesis
The following table summarizes the yields of various diarylborinic acid derivatives prepared via the reaction of organometallic reagents with trialkoxyboranes. This data is compiled from various sources to provide a comparative overview of the reaction's scope and efficiency.
| Organometallic Reagent (R-M) | Boron Reagent | Product (R₂B-OR') | Yield (%) | Reference |
| Phenylmagnesium bromide | Trimethyl borate | Diphenylthis compound | Not specified | [1] |
| p-Tolylmagnesium bromide | Tributyl borate | Di(p-tolyl)borinic acid, butyl ester | High | [2] |
| 2-Mesitylmagnesium bromide | Boron trifluoride etherate | Dimesitylborinic acid | 58 | [2] |
| 4-(Trifluoromethyl)phenyllithium | Boron trichloride | Bis(4-(trifluoromethyl)phenyl)borinic acid | Not specified | [2] |
| Vinyllithium (from styrene) | Trimethyl borate | (Styrenyl)(phenyl)this compound | Good | [2] |
Note: The synthesis of the final borinic acid often involves an in-situ hydrolysis or subsequent reaction of the intermediate borinic ester. Yields can be influenced by the specific trialkoxyborane used, with tributyl borate and triisopropyl borate sometimes affording higher yields than trimethyl borate due to reduced side reactions.[2]
Experimental Protocols
Synthesis of Diphenylthis compound via Phenyllithium and Trimethyl Borate
This protocol provides a detailed procedure for the synthesis of diphenylthis compound, a common diarylborinate.
Materials:
-
Bromobenzene
-
n-Butyllithium (in hexanes)
-
Trimethyl borate (B(OCH₃)₃)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Phenyllithium: A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour to ensure complete formation of phenyllithium.
-
Formation of the Borinic Ester: The freshly prepared phenyllithium solution is cooled to -78°C (dry ice/acetone bath). A solution of trimethyl borate (0.5 equivalents) in anhydrous THF is added dropwise to the phenyllithium solution, ensuring the internal temperature remains below -70°C. The reaction mixture is stirred at -78°C for 2 hours.
-
Second Addition of Phenyllithium: A second equivalent of the previously prepared phenyllithium solution is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diphenylthis compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Reaction Mechanism and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the synthesis of borinic acid, methyl esters.
Caption: Reaction mechanism for the synthesis of a this compound.
Caption: General experimental workflow for borinic ester synthesis.
Conclusion
The synthesis of borinic acid, methyl esters is a well-established yet continually evolving field. The reaction of organometallic reagents with trimethyl borate remains the most direct and widely used method. By carefully controlling the stoichiometry and reaction conditions, a diverse range of symmetrical and unsymmetrical borinic esters can be accessed. These compounds serve as versatile building blocks in modern organic synthesis, and a thorough understanding of their preparation is essential for researchers in drug discovery and materials science.
References
An In-depth Technical Guide to the Preparation of Methyl Diarylborinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis of methyl diarylborinates, valuable reagents and intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation.
Introduction
Methyl diarylborinates are organoboron compounds characterized by a boron atom bonded to two aryl groups and a methoxy group. Their utility stems from their role as precursors to diarylborinic acids and their application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The synthesis of both symmetrical and unsymmetrical methyl diarylborinates is crucial for expanding the chemical space accessible to drug discovery and development programs. This guide focuses on the most prevalent and reliable methods for their preparation.
Core Synthetic Methodologies
The primary and most widely employed methods for the preparation of methyl diarylborinates involve the reaction of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, with organometallic reagents such as Grignard reagents or organolithium compounds.
Reaction with Grignard Reagents
The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate is a robust and frequently used method for the synthesis of symmetrical methyl diarylborinates. The reaction proceeds through the sequential addition of two equivalents of the Grignard reagent to the boron center.
Reaction Scheme:
The choice of trialkyl borate can influence the reaction, with trimethyl borate being a common and cost-effective option.[1] The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.[2]
Reaction with Organolithium Reagents
Similar to Grignard reagents, aryllithium compounds (ArLi) can be used to synthesize methyl diarylborinates from trialkyl borates. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain cases but may also lead to over-addition or side reactions if not carefully controlled.
Reaction Scheme:
This method is also performed in an ethereal solvent under anhydrous conditions and at low temperatures.
Synthesis of Unsymmetrical Methyl Diarylborinates
The synthesis of unsymmetrical methyl diarylborinates (ArAr'B-OR) requires a more controlled, stepwise approach. One common strategy involves the sequential addition of two different Grignard reagents.[3][4] The first Grignard reagent is added to the trialkyl borate to form a monoaryl boronic ester intermediate, which is then reacted with a second, different Grignard reagent. Careful control of stoichiometry and reaction conditions is essential to prevent the formation of symmetrical byproducts.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of various methyl diarylborinates using the Grignard reagent method.
Table 1: Synthesis of Symmetrical Methyl Diarylborinates
| Aryl Group (Ar) | Borate Ester | Grignard Reagent | Solvent | Yield (%) | Reference |
| Phenyl | Trimethyl borate | Phenylmagnesium bromide | THF | 50-70% | [2] |
| 4-Methylphenyl | Trimethyl borate | 4-Methylphenylmagnesium bromide | THF | Not specified | |
| 1-Naphthyl | Trimethyl borate | 1-Naphthylmagnesium bromide | THF | ~65% | [2] |
Note: Yields can vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
General Considerations
All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent quenching of the reagents by moisture.
Synthesis of Methyl Diphenylborinate (Symmetrical)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethyl Borate:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve trimethyl borate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled trimethyl borate solution via the dropping funnel, maintaining the temperature below -60 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Synthesis of Unsymmetrical Methyl Diarylborinates (Conceptual Protocol)
This protocol outlines a general strategy for the synthesis of unsymmetrical methyl diarylborinates via sequential Grignard addition. Optimization of reaction conditions is likely necessary for specific substrates.
-
Formation of the Monoaryl Boronic Ester Intermediate:
-
Prepare the first Grignard reagent (ArMgX) as described above.
-
In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.
-
Slowly add one equivalent of the first Grignard reagent to the trimethyl borate solution, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a defined period (e.g., 1-2 hours) to allow for the formation of the monoaryl boronic ester.
-
-
Addition of the Second Grignard Reagent:
-
Prepare the second, different Grignard reagent (Ar'MgX).
-
Slowly add one equivalent of the second Grignard reagent to the reaction mixture containing the monoaryl boronic ester intermediate at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the symmetrical synthesis. Careful chromatographic separation will likely be required to isolate the desired unsymmetrical product from any symmetrical byproducts.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of methyl diarylborinates.
Caption: Synthesis of Symmetrical Methyl Diarylborinates via Grignard Reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides [organic-chemistry.org]
- 4. Sequential addition reactions of two molecules of Grignard reagents to thioformamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties of Methyl Dimethylborinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dimethylborinate, also known as dimethylborinic acid methyl ester, is an organoboron compound with the chemical formula C₃H₉BO. As a member of the borinic acid ester class, it serves as a versatile reagent and intermediate in organic synthesis. Its utility stems from the unique electronic properties of the boron atom, which can engage in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of methyl dimethylborinate, detailed experimental protocols for its synthesis, and a summary of its spectroscopic and physical data.
Chemical and Physical Properties
Methyl dimethylborinate is a trivalent organoboron compound. The boron atom is bonded to two methyl groups and a methoxy group.
Table 1: Physical and Chemical Properties of Methyl Dimethylborinate
| Property | Value |
| CAS Number | 4443-43-0[1] |
| Molecular Formula | C₃H₉BO[1] |
| Molecular Weight | 71.91 g/mol [1] |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Density | Data not readily available |
| Solubility | Soluble in most organic solvents. |
Synthesis of Methyl Dimethylborinate
A common and effective method for the synthesis of methyl dimethylborinate involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with a trialkoxyborane, such as trimethoxyborane. This reaction proceeds through the formation of a borate complex, which is subsequently treated with an acid to yield the desired borinic ester.
Experimental Protocol: Synthesis from Methylmagnesium Bromide and Trimethoxyborane
This protocol is based on established methods for the preparation of boronic and borinic esters from Grignard reagents and trialkoxyboranes.
Materials:
-
Trimethoxyborane (B(OCH₃)₃)
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (HCl) in diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactants: To the flask, add a solution of trimethoxyborane in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.
-
Grignard Reaction: Slowly add a solution of methylmagnesium bromide in diethyl ether to the stirred trimethoxyborane solution via syringe. The addition should be carried out dropwise to control the reaction temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Acidification: Cool the reaction mixture back to 0 °C and slowly add a solution of anhydrous hydrogen chloride in diethyl ether. This step protonates the intermediate borate complex.
-
Workup: After acidification, a white precipitate of magnesium salts will form. Add anhydrous sodium sulfate to the mixture to remove any water. Filter the mixture through a pad of Celite to remove the solids.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product can then be purified by distillation under reduced pressure to yield pure methyl dimethylborinate.
Safety Precautions:
-
All manipulations should be performed under an inert atmosphere due to the moisture sensitivity of the reagents.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
-
Work in a well-ventilated fume hood.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of methyl dimethylborinate. The following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹¹B NMR spectroscopy based on typical values for similar organoboron compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data for Methyl Dimethylborinate
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| B-CH ₃ | ~0.2 - 0.8 | Singlet |
| O-CH ₃ | ~3.4 - 3.7 | Singlet |
Table 3: Predicted ¹³C NMR Spectroscopic Data for Methyl Dimethylborinate
| Carbon | Chemical Shift (δ, ppm) |
| B-C H₃ | ~0 - 10 (broad) |
| O-C H₃ | ~50 - 55 |
Table 4: Predicted ¹¹B NMR Spectroscopic Data for Methyl Dimethylborinate
| Nucleus | Chemical Shift (δ, ppm) |
| ¹¹B | ~50 - 60 |
Note on Spectroscopic Data: The chemical shifts for carbons and protons directly attached to boron can be broad due to the quadrupolar nature of the boron-11 nucleus. The ¹¹B NMR spectrum is expected to show a single, relatively broad peak in the region typical for tricoordinate borinic esters.
Reactivity and Applications
Borinic acid esters are valuable intermediates in organic synthesis. The boron-carbon bonds can participate in various coupling reactions, and the borinic ester moiety can be transformed into other functional groups.
-
Suzuki-Miyaura Coupling: While less common than boronic acids, borinic acids and their esters can in principle participate in palladium-catalyzed cross-coupling reactions.
-
Oxidation: The boron-carbon bonds can be oxidized, for example with hydrogen peroxide, to yield alcohols.
-
Lewis Acidity: The boron atom in methyl dimethylborinate is a Lewis acid and can form adducts with Lewis bases.
Handling and Storage
Methyl dimethylborinate is expected to be sensitive to moisture and air. Therefore, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store the compound in a tightly sealed container in a cool, dry place.
Conclusion
Methyl dimethylborinate is a fundamental organoboron compound with significant potential in synthetic organic chemistry. This guide has provided a summary of its key chemical properties, a detailed protocol for its synthesis, and an overview of its expected spectroscopic characteristics and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate all of its physical and chemical properties.
References
Spectroscopic Characterization of Methyl Borinates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize methyl borinates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with these organoboron compounds. This document details the principles, experimental protocols, and data interpretation for the key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Methyl Borinates
Methyl borinates, characterized by the general structure R₂B-OCH₃, are a class of organoboron compounds that serve as important intermediates in organic synthesis. Their reactivity and stability are highly dependent on the nature of the 'R' groups, which can be alkyl or aryl substituents. Due to their sensitivity to air and moisture, proper handling and characterization techniques are crucial for their effective use in synthetic chemistry. Spectroscopic methods provide essential information regarding their structure, purity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of methyl borinates. A combination of ¹¹B, ¹H, and ¹³C NMR experiments provides a complete picture of the molecule.
Data Presentation
The following tables summarize typical NMR spectroscopic data for a representative methyl borinate, methyl diphenylborinate (Ph₂B-OCH₃), and related compounds.
Table 1: ¹¹B, ¹H, and ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
| Methyl Diphenylborinate (analog)¹ | ¹¹B | 28.0 | CDCl₃ |
| ¹H | 7.32-7.44 (m, Ar-H), 3.50 (s, OCH₃) | CDCl₃ | |
| ¹³C | 135.3, 132.4, 128.1, 128.0 (Ar-C), 55.9 (OCH₃) | CDCl₃ | |
| Trimethylamine carboxyborane² | ¹¹B | -10.29 (t) | DMSO |
| ¹H | 2.86 (s, N(CH₃)₃), 1.38-2.72 (br m, BH₂) | DMSO | |
| ¹³C | 51.78 (N(CH₃)₃) | DMSO |
¹Data for a structurally related boronic ester of 1,8-naphthalenediol.[1] ²A related organoboron compound.[1]
Table 2: Coupling Constants (J) in Hz
| Compound | Nuclei | Coupling Constant (Hz) |
| Trimethylamine carboxyborane² | ¹¹B-¹H | ~96 |
Experimental Protocols
Protocol 1: NMR Sample Preparation of Air-Sensitive Methyl Borinates
Due to their sensitivity to air and moisture, methyl borinates must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Solvent Preparation: Use deuterated solvents that have been thoroughly dried and degassed. Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent. Degassing can be achieved by several freeze-pump-thaw cycles.
-
Sample Weighing: Inside a glovebox, accurately weigh the methyl borinate sample into a small vial.
-
Dissolution: Add the desired volume of the dried, degassed deuterated solvent to the vial to dissolve the sample.
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into a J-Young NMR tube or a standard NMR tube fitted with a sealable cap (e.g., a suba-seal septum). J-Young tubes are recommended for long-term experiments or if the sample is to be recovered.
-
Sealing: Securely seal the NMR tube before removing it from the glovebox.
-
External Cleaning: Before inserting the tube into the NMR spectrometer, wipe the outside of the tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any contaminants.
Protocol 2: Acquisition of NMR Spectra
-
Spectrometer Setup: Tune and lock the NMR spectrometer using the deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. It is highly recommended to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[2][3] The chemical shifts are referenced to an external standard, typically BF₃·OEt₂.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For methyl borinates, it is particularly useful for confirming the presence of the B-O and C-H bonds.
Data Presentation
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| B-O | Stretch | 1310 - 1350 | Strong |
| C-H (Aryl) | Stretch | 3000 - 3100 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
| C-O | Stretch | 1000 - 1300 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
Experimental Protocols
Protocol 3: IR Sample Preparation for Air-Sensitive Methyl Borinates (ATR-FTIR in a Glovebox)
Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive compounds as it requires minimal sample preparation.
-
Instrument Setup: If available, place an ATR-FTIR spectrometer inside a glovebox. Alternatively, an external spectrometer with a fiber-optic probe can be used, with the probe head placed inside the glovebox.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small amount of the neat methyl borinate sample directly onto the ATR crystal. For solid samples, ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane or toluene) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.
Data Presentation
Table 4: Expected Mass Spectrometry Fragmentation Patterns for Methyl Diphenylborinate (Ph₂B-OCH₃)
| m/z | Fragment Ion | Description |
| [M]⁺ | [Ph₂B-OCH₃]⁺ | Molecular Ion |
| [M-15]⁺ | [Ph₂B-O]⁺ | Loss of a methyl radical |
| [M-31]⁺ | [Ph₂B]⁺ | Loss of a methoxy radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Protocol 4: Mass Spectrometry Sample Preparation for Hydrolytically Unstable Compounds
-
Solvent Selection: Dissolve the methyl borinate in a volatile, anhydrous aprotic solvent (e.g., dichloromethane or toluene) to prepare a dilute solution (typically in the µg/mL to ng/mL range).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. ESI is generally preferred for its soft ionization, which often preserves the molecular ion.
-
Direct Infusion: For a quick analysis, the sample solution can be directly infused into the mass spectrometer using a syringe pump. This minimizes the sample's exposure to potentially protic mobile phases used in liquid chromatography.
-
LC-MS (if necessary): If chromatographic separation is required, use a non-polar stationary phase and anhydrous, aprotic mobile phases. The analysis should be performed promptly after sample preparation.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion and key fragments.
Visualization of the Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a newly synthesized methyl borinate.
Caption: Logical workflow for the spectroscopic characterization of methyl borinates.
Conclusion
The spectroscopic characterization of methyl borinates requires a multi-technique approach, with NMR, IR, and mass spectrometry each providing complementary and essential information. Due to the air and moisture sensitivity of these compounds, meticulous sample handling under inert conditions is paramount for obtaining high-quality, reliable data. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists, enabling the accurate and comprehensive characterization of this important class of organoboron compounds.
References
Methyl Boronic Acid: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Methyl boronic acid, a fundamental building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires careful handling and a thorough understanding of its stability profile to ensure successful and reproducible experimental outcomes. This technical guide provides an in-depth overview of the core stability and handling considerations for methyl boronic acid, summarizing available quantitative data, outlining experimental protocols for stability assessment, and illustrating key concepts through diagrams.
Core Concepts in Stability
The stability of methyl boronic acid is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of moisture and certain pH conditions can significantly impact its shelf-life and performance in reactions.
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively decomposing the boronic acid. This reaction is known to be catalyzed by both acids and bases. While simple alkyl boronic acids are generally more stable at neutral pH, deviations towards acidic or basic conditions can accelerate this degradation pathway.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. This process can be influenced by the presence of oxidizing agents and exposure to air over extended periods.
The formation of boronic acid esters, particularly with diols, is a common strategy to enhance stability. These esters protect the boronic acid moiety from both protodeboronation and oxidation. N-methyliminodiacetic acid (MIDA) esters are a notable class of "caged" boronic acids that exhibit exceptional benchtop stability and can release the active boronic acid in a controlled manner under specific reaction conditions.
Quantitative Stability Data
| Parameter | Condition | Observation | Citation |
| Storage Temperature | Refrigerated (Store below 4°C/39°F) | Recommended for long-term storage to minimize degradation. | |
| Inert Atmosphere | Store under nitrogen | Recommended to prevent oxidation. | |
| Moisture | Exposure to moist air or water | Should be avoided as it can lead to hydrolysis and decomposition. | |
| pH | Neutral pH | Generally, boronic acids are most stable. Acidic or basic conditions can catalyze protodeboronation. | |
| Solvent (in solution) | -80°C, 6 months; -20°C, 1 month (stored under nitrogen) | Provides a general guideline for the stability of boronic acids in solution. |
Handling and Storage Recommendations
Proper handling and storage are critical to maintaining the integrity of methyl boronic acid.
| Aspect | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing. | |
| Ventilation | Use in a well-ventilated area or with appropriate exhaust ventilation. | |
| Handling | Minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. | |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated and protected from moisture. Storing under an inert atmosphere like nitrogen is recommended. | |
| Incompatibilities | Strong oxidizing agents, strong acids. | |
| Spills | Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. |
Experimental Protocols for Stability Assessment
Assessing the stability of methyl boronic acid is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assay
A stability-indicating HPLC method is designed to separate the intact methyl boronic acid from its potential degradation products.
-
Objective: To quantify the amount of methyl boronic acid and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).
-
Instrumentation: A standard HPLC system with a UV or a Refractive Index (RI) detector.
-
Column: A reverse-phase C18 column is often a good starting point. The choice of stationary phase can be critical to minimize on-column hydrolysis.
-
Mobile Phase: A mixture of acetonitrile and water is common. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability. The use of a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronate esters.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection can be challenging for methyl boronic acid due to the lack of a strong chromophore. An RI detector is a suitable alternative.
-
Procedure:
-
Prepare a stock solution of methyl boronic acid in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent).
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the methyl boronic acid peak and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of remaining methyl boronic acid at each time point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy can be a powerful tool for monitoring the degradation of methyl boronic acid in solution.
-
Objective: To qualitatively and semi-quantitatively observe the disappearance of the methyl boronic acid signal and the appearance of signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which methyl boronic acid is soluble (e.g., D₂O, DMSO-d₆).
-
Procedure:
-
Dissolve a known amount of methyl boronic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic signals of methyl boronic acid.
-
Subject the NMR tube to the desired stress condition (e.g., by adding a drop of acid or base, or by heating).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
Integrate the signals of methyl boronic acid and any new signals to monitor the progress of the degradation.
-
Visualizing Key Concepts
Logical Flow of Stability Assessment
This diagram illustrates the general workflow for assessing the stability of methyl boronic acid.
The Lewis Acidity of Borinic Acid Methyl Esters: A Technical Guide for Drug Development Professionals
Executive Summary
Borinic acids and their esters are emerging as critical pharmacophores in modern drug design, largely owing to the unique Lewis acidic character of the boron atom. This technical guide provides an in-depth exploration of the Lewis acidity of borinic acid methyl esters, a class of organoboron compounds with significant potential in therapeutic development. While quantitative Lewis acidity data for borinic acid methyl esters are not extensively documented in peer-reviewed literature, this paper synthesizes the foundational principles, experimental methodologies for characterization, and the biological implications of their Lewis acidic nature by drawing parallels with the more extensively studied boronic acids and their esters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of borinic acid derivatives in their therapeutic programs.
Introduction to Borinic Acids and their Lewis Acidity
Organoboron compounds, particularly boronic acids (R-B(OH)₂) and their esters, have garnered substantial interest in medicinal chemistry. The approval of drugs like Bortezomib, a proteasome inhibitor, has highlighted the therapeutic potential of the boron atom. Borinic acids (R₂BOH) and their esters, such as borinic acid methyl esters (R₂B-OCH₃), represent a class of organoboron compounds with distinct electronic properties.
The key to their biological activity lies in the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it a potent Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as the nitrogen or oxygen atoms found in the amino acid residues of enzyme active sites. This reversible covalent interaction is a cornerstone of their mechanism of action as enzyme inhibitors.[1][2]
Generally, the Lewis acidity of organoboron compounds follows the trend: boranes > borinic acids > boronic acids. The substitution of hydroxyl or alkoxy groups with alkyl or aryl moieties enhances the Lewis acidity by reducing the electron-donating mesomeric effect of the oxygen atoms. Consequently, borinic acid esters are expected to be more potent Lewis acids than their boronic ester counterparts.
Quantitative Assessment of Lewis Acidity
The most widely accepted method for quantifying the Lewis acidity of organoboron compounds is the Gutmann-Beckett method.[3][4] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[5] The AN is a dimensionless quantity that reflects the electrophilic character of the compound.
The AN is calculated based on the change in the ³¹P NMR chemical shift of TEPO upon formation of an adduct with the Lewis acid, according to the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of the TEPO-Lewis acid adduct and 41.0 ppm is the chemical shift of free TEPO in a non-coordinating solvent like hexane.[3]
Comparative Lewis Acidity Data
As previously noted, specific Acceptor Number data for borinic acid methyl esters are scarce in the literature. However, data for related organoboron compounds provide a valuable framework for understanding their relative Lewis acidities. The following table summarizes AN values for a range of boronic esters and other relevant boron compounds, illustrating the impact of substitution on Lewis acidity.
| Compound Class | Example Compound | Acceptor Number (AN) | Reference |
| Boronic Esters | Phenylboronic acid catechol ester | 51.5 | [3] |
| 2-Fluorophenylboronic acid catechol ester | 57.3 | [3] | |
| 3,5-Bis(trifluoromethyl)phenylboronic acid catechol ester | 65.1 | [3] | |
| Triarylboranes | Triphenylborane | 55.6 | [3] |
| Tris(pentafluorophenyl)borane | 81.6 | [3] | |
| Boron Halides | Boron trifluoride (in C₆H₆) | 88.9 | [3] |
| Boron trichloride (in C₆H₆) | 105.6 | [3] |
This table presents data for comparative purposes to illustrate trends in Lewis acidity among different classes of organoboron compounds.
Another important method for assessing Lewis acidity, particularly in computational chemistry, is the calculation of the Fluoride Ion Affinity (FIA). This method determines the energy released upon the formation of a complex between the Lewis acid and a fluoride ion. Higher FIA values correspond to stronger Lewis acidity.
Experimental Protocols
Determination of Acceptor Number via the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the AN of a borinic acid methyl ester.
Materials:
-
Borinic acid methyl ester of interest
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)
-
NMR tubes and spectrometer capable of ³¹P NMR
Procedure:
-
Preparation of the TEPO solution: Prepare a stock solution of TEPO in the chosen anhydrous solvent at a known concentration (e.g., 0.025 M).
-
Measurement of free TEPO chemical shift: Record the ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO should be recorded.
-
Preparation of the Lewis acid solution: In a separate, dry NMR tube, dissolve a known quantity of the borinic acid methyl ester in the same anhydrous solvent to create a solution of known concentration (e.g., 0.025 M).
-
Formation of the adduct: Add an equimolar amount of the TEPO solution to the borinic acid methyl ester solution in the NMR tube.
-
Measurement of the adduct chemical shift: Record the ³¹P NMR spectrum of the mixture. The new chemical shift corresponding to the TEPO-borinic acid methyl ester adduct should be recorded. To account for equilibria, it is recommended to perform a titration, adding increasing amounts of the borinic acid ester and extrapolating to infinite excess of the Lewis acid.[5]
-
Calculation of the Acceptor Number: Use the formula provided in Section 2 to calculate the AN from the observed chemical shift of the adduct.
Visualizing Interactions and Workflows
Lewis Acid-Base Adduct Formation
The fundamental interaction of a borinic acid methyl ester with a Lewis base, such as an amino acid residue in an enzyme's active site, can be depicted as the formation of a tetrahedral adduct.
Caption: Formation of a tetrahedral Lewis adduct.
Experimental Workflow for Gutmann-Beckett Method
The process of determining the Acceptor Number follows a clear experimental path.
References
- 1. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of borinic acid methyl esters in organic solvents. Recognizing the current landscape of available literature, this document focuses on providing robust experimental protocols and general solubility trends observed for related boronic acid derivatives, empowering researchers to determine solubility for their specific compounds of interest.
Introduction
Borinic acid esters are valuable intermediates and building blocks in organic synthesis, finding applications in cross-coupling reactions, sensing, and materials science. Within the pharmaceutical and drug development sectors, the broader class of boronic acid derivatives has gained significant attention. Understanding the solubility of these compounds is paramount for reaction optimization, purification, formulation, and biological screening.
General Solubility Characteristics of Boron-Based Esters
Generally, the solubility of boronic and borinic acid esters is influenced by the nature of the organic substituents on the boron atom and the properties of the solvent. The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids. For instance, phenylboronic acid pinacol ester and azaester demonstrate enhanced solubility in various organic solvents over phenylboronic acid itself.[1][2][3]
Observations from studies on phenylboronic acid and its cyclic esters in solvents such as chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane indicate that solubility is generally higher in more polar solvents.[1][4] For example, for both pinacol and azaester derivatives of phenylboronic acid, the highest solubility is observed in chloroform and the lowest in hydrocarbons like methylcyclohexane.[1][2][3]
Solubility Data for Borinic Acid Esters and Related Compounds
The following table summarizes the available qualitative and quantitative solubility data for borinic acid esters and closely related boronic acid esters in various organic solvents. It is important to note the scarcity of quantitative data for borinic acid methyl esters, and thus, data for other esters are included to provide a broader understanding.
| Compound Name | Solvent | Solubility | Temperature (°C) | Source |
| 2-Aminoethyl diphenylborinate | Ethanol | ~ 5 mg/mL | Not Specified | Cayman Chemical Product Information |
| 2-Aminoethyl diphenylborinate | DMSO | ~ 20 mg/mL | Not Specified | Cayman Chemical Product Information |
| 2-Aminoethyl diphenylborinate | Dimethylformamide (DMF) | ~ 20 mg/mL | Not Specified | Cayman Chemical Product Information |
| Phenylboronic acid pinacol ester | Chloroform | High | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid pinacol ester | 3-Pentanone | High | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid pinacol ester | Acetone | High | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid pinacol ester | Dipropyl ether | High | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid pinacol ester | Methylcyclohexane | Low | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid azaester | Chloroform | Very Good | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid azaester | 3-Pentanone | Good | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid azaester | Dipropyl ether | Low | Not Specified | Leszczyński et al., 2020[1] |
| Phenylboronic acid azaester | Methylcyclohexane | Low | Not Specified | Leszczyński et al., 2020[1] |
Experimental Protocol for Solubility Determination: The Dynamic Method
The following is a detailed methodology for determining the solubility of borinic acid methyl esters in organic solvents, adapted from the dynamic method described by Leszczyński et al. (2020).[1][2][3] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
4.1. Materials and Apparatus
-
Borinic acid methyl ester: The compound of interest, purified to a high degree.
-
Organic solvents: High-purity, anhydrous solvents.
-
Analytical balance: With a precision of at least 0.1 mg.
-
Glass vials or test tubes: With airtight seals.
-
Magnetic stirrer and stir bars.
-
Controlled temperature bath: With a programmable temperature ramp and a precision of ±0.1 °C.
-
Luminance probe or a turbidity sensor: To detect the disappearance of solid particles. Alternatively, visual observation can be used, though it may be less precise.
-
Thermometer or thermocouple: Calibrated, with a precision of ±0.1 °C.
4.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of the borinic acid methyl ester into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate to ensure good mixing.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Monitor the turbidity of the solution using the luminance probe or by visual inspection.
-
The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the borinic acid methyl ester in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.
-
The resulting solubility curve provides the equilibrium solubility of the borinic acid methyl ester in the chosen solvent over a range of temperatures.
-
4.3. Considerations for Air-Sensitive Compounds
Many borinic acid esters are sensitive to moisture and air. For such compounds, the experimental setup should be modified to maintain an inert atmosphere.
-
All sample preparation steps should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents should be thoroughly dried and degassed prior to use.
-
The vials used for solubility measurements should be flame-dried under vacuum and backfilled with an inert gas before use.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Conclusion
While quantitative solubility data for borinic acid methyl esters in organic solvents remains a developing area of research, the principles governing the solubility of related boronic acid esters provide a solid foundation for solvent selection. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the solubility of their specific borinic acid methyl esters, enabling them to optimize reaction conditions, purification processes, and formulation strategies in their drug discovery and development endeavors. The generation of more comprehensive solubility data for this important class of compounds will undoubtedly be a valuable contribution to the scientific community.
References
A Technical Guide to Quantum Chemical Calculations on Methyl Borinates for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their esters, including methyl borinates, are of significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, has positioned them as crucial pharmacophores in a range of therapeutic agents, including enzyme inhibitors and diagnostic sensors. The boron atom's electronic properties, transitioning from a trigonal sp² hybridization to a tetrahedral sp³ state upon binding, are central to their mechanism of action.[1]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of these compounds at the atomic level.[2] By modeling molecular geometries, reaction pathways, and electronic structures, these computational methods provide profound insights that can accelerate the rational design of novel borinate-based drugs. This guide details the application of quantum chemical calculations to the study of methyl borinates, offering a summary of computational protocols, key findings, and their implications for drug discovery.
Core Computational Methodologies: The "Digital Experiment"
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For boronic acid derivatives, DFT has been shown to provide a reliable balance between computational cost and accuracy.[1][3]
Experimental Protocol: A Typical DFT Workflow
A standard computational protocol for investigating methyl borinates involves several key steps. The workflow begins with the construction of an initial 3D molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to predict various properties.
References
The Dawn of a New Era in Synthesis: A Technical Guide to Novel Reactions of Borinic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis is in a constant state of evolution, driven by the pursuit of more efficient, selective, and sustainable methods for constructing complex molecules. Within this landscape, organoboron compounds have emerged as indispensable tools, with borinic acid derivatives, particularly their methyl esters, carving out a significant niche. This technical guide delves into the recent groundbreaking discoveries in the reactivity of borinic acid methyl esters, offering a comprehensive overview of novel transformations, detailed experimental protocols, and their potential to revolutionize drug discovery and development.
Introduction: The Rise of Borinic Acid Methyl Esters
Borinic acids [R₂B(OH)] and their ester derivatives represent a class of organoboron compounds distinguished by the presence of two carbon-boron bonds. This unique structural feature imparts enhanced Lewis acidity compared to their boronic acid counterparts, opening up a rich and diverse landscape of chemical reactivity. While historically less explored, recent years have witnessed a surge in research, unveiling a plethora of novel applications for these versatile reagents in cross-coupling reactions, catalysis, and the synthesis of complex molecular architectures for medicinal chemistry and materials science. This guide will focus on the most recent and impactful of these discoveries.
Novel Synthetic Methodologies
Recent advancements have led to the development of highly efficient and practical methods for the synthesis of borinic acids and their esters. These methods provide access to a wide range of structurally diverse compounds, setting the stage for the exploration of their novel reactivity.
Palladium-Catalyzed Diaryl-ation of Diethylaminoborane
A significant breakthrough has been the development of a palladium-catalyzed diarylation of diethylaminoborane for the synthesis of symmetrical diarylborinic acids. This method offers a straightforward and efficient route to these valuable compounds.
Table 1: Synthesis of Diarylborinic Acids via Palladium-Catalyzed Diarylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | Di(p-tolyl)borinic acid | 85 |
| 2 | 4-Iodoanisole | Bis(4-methoxyphenyl)borinic acid | 78 |
| 3 | 1-Iodonaphthalene | Di(1-naphthyl)borinic acid | 65 |
| 4 | 2-Iodothiophene | Di(2-thienyl)borinic acid | 72 |
Organometallic Addition to Boronic Esters for Non-Symmetrical Borinic Acids
The synthesis of non-symmetrical borinic acids has been achieved through the addition of organometallic reagents to boronic esters. This approach allows for the controlled introduction of two different organic substituents on the boron atom, providing access to a broader range of molecular scaffolds.
Table 2: Synthesis of Acyclic Non-Symmetrical Borinic Acids
| Entry | Organometallic Reagent | Boronic Ester Partner | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Phenyllithium | Methyl 4-tolylboronate | Methyl(phenyl)(p-tolyl)borinate | 75 | | 2 | n-Butyllithium | Methyl phenylboronate | (n-Butyl)(phenyl)borinic acid methyl ester | 68 | | 3 | 2-Thienyllithium | Methyl 4-methoxyphenylboronate | Methyl(4-methoxyphenyl)(2-thienyl)borinate | 70 |
Detailed Experimental Protocols
To facilitate the adoption of these novel methods, detailed experimental protocols for key reactions are provided below.
General Procedure for Palladium-Catalyzed Diaryl-ation of Diethylaminoborane
To a solution of the aryl halide (1.0 mmol) and diethylaminoborane (0.5 mmol) in anhydrous toluene (5 mL) is added Pd(PPh₃)₄ (0.025 mmol) and K₃PO₄ (1.5 mmol). The reaction mixture is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diarylborinic acid.
General Procedure for the Synthesis of Non-Symmetrical Borinic Acid Methyl Esters
To a solution of the boronic ester (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added the organolithium reagent (1.05 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the corresponding non-symmetrical borinic acid methyl ester.
Visualization of a Key Synthetic Workflow
The application of these novel reactions is best illustrated through a synthetic workflow. The following diagram outlines a representative multi-step synthesis of a potential pharmaceutical intermediate, where the formation of a non-symmetrical borinic acid ester is a crucial step.
Methodological & Application
Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful C(sp³)-C(sp²) bond-forming methodology is of significant interest for the introduction of a methyl group, a crucial substituent in many pharmaceutical and agrochemical compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employed for the coupling of aryl and vinyl boronic acids (C(sp²)-C(sp²)), its application to alkylboronic acids, such as methylboronic acid, for C(sp³)-C(sp²) bond formation has gained significant traction. The methylation of aryl and heteroaryl halides via this method offers a direct and versatile route to a wide array of methylated products.
This document outlines the key considerations, reaction conditions, and detailed experimental protocols for performing Suzuki-Miyaura coupling reactions with methylboronic acid.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The use of an alkylboronic acid like methylboronic acid introduces specific challenges, primarily a slower rate of transmetalation compared to its aryl counterparts.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
Critical Parameters for Successful Coupling:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for efficient C(sp³)-C(sp²) coupling. Bulky, electron-rich phosphine ligands often promote the reaction.[4][5]
-
Base: The base plays a critical role in the activation of the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[6]
-
Solvent: A variety of organic solvents can be employed, often in combination with water, to facilitate the dissolution of both the organic and inorganic reagents. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[6]
-
Methylboronic Acid Source: While methylboronic acid can be used directly, it often exists in equilibrium with its trimeric anhydride, trimethylboroxine. In some cases, using trimethylboroxine directly can be advantageous.[7] Alternatively, more stable derivatives like potassium methyltrifluoroborate can be employed.[8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of methylboronic acid and its derivatives with various organic halides.
Table 1: Suzuki-Miyaura Coupling of Methylboronic Acid with Alkyl Bromides *
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromooctane | n-Nonane | 85 |
| 2 | 1-Bromodecane | n-Undecane | 82 |
| 3 | 1-Bromododecane | n-Tridecane | 80 |
| 4 | 1-Bromohexadecane | n-Heptadecane | 78 |
| 5 | 1-Bromooctadecane | n-Nonadecane | 75 |
*Reaction Conditions: Alkyl bromide (1.0 equiv), Methylboronic acid (1.5 equiv), Pd/SBA-15 (catalyst), KOt-Bu (3.0 equiv), Toluene, 110 °C, 12 h.[9]
Table 2: Palladium-Catalyzed Methylation of Aryl Chlorides with Potassium Methyltrifluoroborate *
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-Methylbenzonitrile | 95 |
| 2 | 4-Chloroacetophenone | 4-Methylacetophenone | 98 |
| 3 | 2-Chlorobenzonitrile | 2-Methylbenzonitrile | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Methyl-4-(trifluoromethyl)benzene | 92 |
| 5 | 2-Anilino-6-chlorobenzoic acid | 2-Anilino-6-methylbenzoic acid | 75 |
*Reaction Conditions: Aryl chloride (0.4 mmol), KCH₃BF₃ (1.5 equiv), Pd catalyst, Base, Solvent, optimized by high-throughput experimentation.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Methylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), methylboronic acid (0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.02 mmol), and K₃PO₄ (318 mg, 1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of an Aryl Halide with Trimethylboroxine
This method is suitable for rapid reaction optimization and synthesis of small compound libraries.
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylboroxine (TMB) (0.5 equiv, as it contains 3 methyl groups)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine the aryl halide (e.g., 0.2 mmol), trimethylboroxine (12.5 mg, 0.1 mmol), and Pd(dppf)Cl₂ (7.3 mg, 0.01 mmol).
-
Add 1,4-dioxane (2 mL) and the 2 M aqueous Na₂CO₃ solution (0.2 mL, 0.4 mmol).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Protocol 1
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Borinate as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the selective protection and deprotection of functional groups are paramount for the successful synthesis of complex molecules. Diols, containing two hydroxyl groups, often require temporary protection to prevent unwanted side reactions during subsequent synthetic steps. Boronic acids, such as methylboronic acid or phenylboronic acid, react with 1,2- and 1,3-diols to form cyclic boronic esters, commonly referred to as boronates. This reversible reaction provides an efficient method for diol protection.[1] The resulting boronate esters are typically stable under various reaction conditions, including chromatography, yet can be readily cleaved under mild conditions.[1]
This application note provides a comprehensive overview of the use of boronic acids for the protection of diols, with a focus on the principles, experimental protocols, and factors influencing the stability and reactivity of the resulting boronate esters. While the term "methyl borinate" is not standard, this document will address the use of boronic acids, including alkyl and aryl variants, for diol protection.
Advantages and Limitations of Boronic Esters as Diol Protecting Groups
The use of boronic esters for diol protection offers several distinct advantages:
-
Mild Formation and Cleavage Conditions: Boronate esters are typically formed under mild, often anhydrous, conditions and can be cleaved with mild aqueous base or acid, or through transesterification.[2][3]
-
Stability: The resulting cyclic boronate esters are often stable to a range of reaction conditions and can withstand purification by silica gel chromatography.[1]
-
Selectivity: Boronic acids can exhibit selectivity for cis-diols over trans-diols and can be used for the regioselective protection of polyols.[4]
-
Recoverable Reagents: In some cases, the boronic acid reagent can be recovered and reused after deprotection.[2]
However, there are also limitations to consider:
-
Hydrolytic Instability: While generally stable, the stability of boronate esters to hydrolysis can vary depending on the steric and electronic nature of the boronic acid and the diol.[5]
-
Equilibrium Considerations: The formation of boronate esters is a reversible process, which can lead to incomplete protection or premature deprotection under certain conditions.[6]
Quantitative Data Summary
The efficiency of diol protection using boronic acids is dependent on the specific boronic acid, the diol substrate, and the reaction conditions. The following table summarizes representative data on the formation and stability of boronate esters.
| Boronic Acid | Diol Substrate | Product | Yield (%) | Reference |
| 2,6-Bis(trifluoromethyl)phenylboronic acid | 1,2-Diol | Cyclic Boronate Ester | High | [2] |
| Phenylboronic Acid | Various Diols | Cyclic Boronate Esters | Moderate to Excellent | [1] |
| Alkylboronic Acids | 1,2-Diols | Higher ester formation than aryl acids | N/A | [7] |
Note: Quantitative yields are highly substrate-dependent. The provided data is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol with Phenylboronic Acid
This protocol describes a general method for the formation of a phenylboronate ester from a generic 1,2-diol.
Materials:
-
1,2-Diol (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Anhydrous toluene or other suitable aprotic solvent
-
Dean-Stark apparatus (or molecular sieves)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.
-
Add phenylboronic acid to the solution.
-
Heat the reaction mixture to reflux and allow it to stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude boronate ester can often be used in the next step without further purification. If necessary, purify the product by silica gel chromatography.
Protocol 2: General Procedure for the Deprotection of a Phenylboronate Ester
This protocol outlines a common method for the cleavage of a phenylboronate ester to regenerate the diol.
Materials:
-
Phenylboronate ester (1.0 equiv)
-
Acetone or other suitable solvent
-
Water
-
Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)
-
Standard glassware for workup and extraction
Procedure:
-
Dissolve the phenylboronate ester in a suitable solvent such as acetone.
-
Add water to the solution.
-
To facilitate hydrolysis, add a catalytic amount of acid or base.
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.
-
Purify the diol by recrystallization or silica gel chromatography as needed.
A two-step deprotection of pinacolyl boronate esters involves transesterification with diethanolamine followed by hydrolysis with dilute acid.[3]
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for diol protection.
Experimental Workflow
Caption: Typical experimental workflow for diol protection.
Logical Relationships
Caption: Advantages and limitations of boronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Methyl Borinates in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl borinates, with a primary focus on N-methyliminodiacetic acid (MIDA) boronates, in organic synthesis. These stable and versatile reagents have become indispensable tools for the construction of complex molecules, offering solutions for challenges in cross-coupling reactions and multi-step synthesis.
Introduction to MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable derivatives of boronic acids.[1] The MIDA ligand protects the boronic acid moiety, rendering it unreactive under a wide range of synthetic conditions.[1] This protective group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, enabling its participation in subsequent reactions. This unique feature has led to the widespread adoption of MIDA boronates in several key applications.
Application: Suzuki-Miyaura Cross-Coupling Reactions
MIDA boronates are exceptionally useful in Suzuki-Miyaura cross-coupling reactions, serving as stable precursors for often unstable boronic acids.[2] The slow, controlled release of the boronic acid under basic conditions minimizes side reactions and degradation, leading to higher yields and cleaner reaction profiles, especially with challenging substrates like heteroaryl chlorides.[3]
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate is as follows:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 5:1 v/v).[4]
-
Add a base (e.g., K₃PO₄, 3.0 equiv).
-
Seal the flask and heat the reaction mixture with stirring (e.g., at room temperature or up to 80 °C) until the reaction is complete, as monitored by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various MIDA boronates with aryl and heteroaryl halides.
| MIDA Boronate | Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Tolyl MIDA boronate | 2-Bromobenzonitrile | PdCl₂(dtbpf) | Et₃N | Water with TPGS-750-M | RT | 92 | [4] |
| 4-Tolyl MIDA boronate | 2-Chlorobenzonitrile | PdCl₂(dtbpf) | Et₃N | Water with TPGS-750-M | 40 | ~92 | [4] |
| Alkenyl MIDA boronate | Heteroaryl bromide | PdCl₂(dtbpf) | Et₃N | Water with TPGS-750-M | RT | 75-92 | [4] |
| 2-Furyl MIDA boronate | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 60 | 95 | [6] |
| 2-Thienyl MIDA boronate | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 60 | 96 | [6] |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Application: Iterative Cross-Coupling for Complex Molecule Synthesis
The stability of the MIDA boronate protecting group allows for its use in iterative cross-coupling strategies, analogous to solid-phase peptide synthesis.[3][7][8] A bifunctional molecule containing both a halide and a MIDA boronate can undergo selective Suzuki-Miyaura coupling at the halide position, leaving the MIDA boronate intact for a subsequent coupling reaction after deprotection.
General Experimental Protocol for Iterative Cross-Coupling
A two-step iterative cross-coupling process involves:
Step 1: Suzuki-Miyaura Coupling
-
Follow the general protocol for Suzuki-Miyaura cross-coupling (Section 2.1) using a halo-MIDA boronate as one of the coupling partners.
-
After purification, the product will be a new MIDA boronate ready for the next step.
Step 2: MIDA Deprotection and Second Suzuki-Miyaura Coupling
-
Dissolve the MIDA boronate product from Step 1 in a suitable solvent (e.g., THF).
-
Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) and stir at room temperature to deprotect the MIDA group, forming the boronic acid in situ.
-
To this mixture, add the second aryl halide, palladium catalyst, ligand, and additional base.
-
Proceed with the Suzuki-Miyaura coupling as described in Section 2.1.
Logical Diagram: Iterative Cross-Coupling Cycle
Application: Chan-Lam O-Methylation of Phenols
Methylboronic acid can be used as a methyl source in the copper-catalyzed Chan-Lam O-methylation of phenols.[9][10] This method provides an alternative to traditional, often toxic, methylating agents. The reaction is particularly effective for electron-deficient phenols.[9]
General Experimental Protocol for Chan-Lam O-Methylation
A general procedure for the Chan-Lam O-methylation of a phenol is as follows:
-
To a reaction vessel, add the phenol (1.0 equiv), methylboronic acid (2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., pyridine, 2.0 equiv).
-
Add a suitable solvent, such as dichloromethane (DCM).
-
Stir the reaction mixture at room temperature under an atmosphere of air (using a balloon) until the reaction is complete.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl methyl ether.
Quantitative Data for Chan-Lam O-Methylation
The following table summarizes representative yields for the Chan-Lam O-methylation of various phenols.
| Phenol Substrate | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Nitrophenol | Cu(OAc)₂ / Pyridine | DCM | RT | 95 | [9] |
| 4-Cyanophenol | Cu(OAc)₂ / Pyridine | DCM | RT | 88 | [9] |
| 4-Fluorophenol | Cu(OAc)₂ / Pyridine | DCM | RT | 85 | [9] |
| 4-Chlorophenol | Cu(OAc)₂ / Pyridine | DCM | RT | 82 | [9] |
| 4-Bromophenol | Cu(OAc)₂ / Pyridine | DCM | RT | 79 | [9] |
Reaction Pathway: Chan-Lam O-Methylation
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cu-Catalyzed Phenol O-Methylation with Methylboronic Acid" by Mairead E. Bartlett, Yingchuan Zhu et al. [scholarworks.smith.edu]
- 10. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]
Application Notes and Protocols: Methyl Boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl boronic acid and its derivatives in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the construction of C-C bonds.[1][2][3][4][5] Organoboron compounds, including methyl boronic acid and its esters, serve as key nucleophilic partners in these transformations.[6][7] They are valued for their general stability, low toxicity, and the ease of removal of boron-containing byproducts.[8][9] This document outlines the general principles, experimental protocols, and key considerations for employing methyl boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions with a focus on practical application in research and development.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.[9][10]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is often facilitated by a base.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of aryl halides with methyl boronic acid derivatives. Reaction conditions should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Lithium Methyltriolborate
This protocol is adapted from a procedure utilizing a stable, solid lithium methyltriolborate salt, which offers convenient handling.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
Lithium methyltriolborate (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
RuPhos (2 mol%)
-
Methanol (MeOH)
-
Water (H₂O)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction flask, add palladium(II) acetate (1 mol%) and RuPhos (2 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Add a mixture of MeOH/H₂O (e.g., 2.5 mL / 0.5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl halide (1.0 equiv) and lithium methyltriolborate (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., benzene or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Purify the product by column chromatography on silica gel.
Protocol 2: Rapid Anhydrous Suzuki-Miyaura Cross-Coupling of Alkylboronic Esters
This protocol is designed for a rapid, anhydrous coupling of alkylboronic esters with aryl halides.[12]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 equiv)
-
Palladium catalyst precursor
-
AntPhos ligand
-
Potassium trimethylsilanolate (TMSOK)
-
1,4-Dioxane (anhydrous)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, neopentyldiol alkylboronic ester, palladium precursor, and AntPhos ligand to a reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Add a stock solution of potassium trimethylsilanolate (TMSOK) in 1,4-dioxane.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-FID or LC-MS. Reactions are often complete in under 1 hour.[12]
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize representative data for the cross-coupling of various aryl halides with methyl boronic acid derivatives.
Table 1: Cross-Coupling of Aryl Halides with Lithium Methyltriolborate [8]
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) |
| 1 | 4-Bromobiphenyl | 1 | 2 | 95 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | 1 | 2 | 98 |
| 3 | 1-Bromo-2-methoxynaphthalene | 1 | 2 | 96 |
| 4 | 1-Bromo-2-methylnaphthalene | 1 | 2 | 88 |
| 5 | 2-Bromo-1,3,5-trimethylbenzene | 1 | 2 | 86 |
| 6 | 4-Chlorotoluene | 2 | 4 | 75 |
| 7 | 1-Chloro-4-nitrobenzene | 2 | 4 | 63 |
Reaction conditions: Aryl halide (1 equiv), lithium methyltriolborate (2 equiv, unless otherwise noted), Pd(OAc)₂ and RuPhos in MeOH/H₂O at 80 °C for 12 h.[8]
Table 2: Effect of Ligands on the Cross-Coupling of 4-Bromobiphenyl with Lithium Methyltriolborate [8]
| Entry | Palladium Catalyst (3 mol%) | Ligand (6 mol%) | Yield (%) |
| 1 | Pd(dba)₂ | - | 35 |
| 2 | PdCl₂ | - | 59 |
| 3 | PdCl₂(PhCN)₂ | - | 66 |
| 4 | PdCl₂(PPh₃)₂ | - | 67 |
| 5 | Pd(OAc)₂ | - | 85 |
| 6 | Pd(OAc)₂ | PPh₃ | 88 |
| 7 | Pd(OAc)₂ | P(o-tolyl)₃ | 90 |
| 8 | Pd(OAc)₂ | RuPhos | 95 |
Reaction conditions: 4-Bromobiphenyl (1 equiv), lithium methyltriolborate (2 equiv), palladium catalyst and ligand in MeOH/H₂O at 80 °C for 22 h. Yields determined by GC.[8]
Conclusion
The use of methyl boronic acid and its derivatives in palladium-catalyzed cross-coupling reactions provides a reliable and versatile method for the formation of C-C bonds. The protocols and data presented herein offer a starting point for researchers to apply this methodology in their synthetic endeavors. Optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity with specific substrates.
References
- 1. Iterative reactions of transient boronic acids enable sequential C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Borinic Acid Methyl Ester Mediated C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies and applications of borinic acid methyl esters and related boronic acid derivatives in carbon-carbon (C-C) bond formation, a cornerstone of modern organic synthesis and drug discovery. The following sections detail key experimental protocols, present quantitative data for various coupling reactions, and illustrate the underlying reaction mechanisms.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Boronates
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[1][2] This protocol focuses on the challenging coupling of 2-pyridyl nucleophiles, which are important motifs in many pharmaceutical compounds.[3][4] The difficulty in coupling these substrates often arises from the slow rate of transmetalation and the propensity for protodeboronation.[2][3] The use of specific ligands and reaction conditions can overcome these challenges to provide good to excellent yields of the desired biaryl products.[3]
Experimental Protocol: General Procedure for the Pd-catalyzed Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl bromides.[3]
An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd2dba3 (2.0-3.0 mol %), the phosphine ligand (e.g., 1, 6.0-9.0 mol %), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF (43.5 mg, 0.75 mmol). The Schlenk tube is sealed with a rubber septum, evacuated, and backfilled with argon (repeated twice). Dioxane (3 mL/mmol of halide) and the aryl bromide (1 equiv) are then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Tabulated Data: Suzuki-Miyaura Coupling of 2-Pyridyl Boronates with Aryl Halides[3]
| Entry | Aryl Halide | 2-Pyridyl Boronate | Ligand | Yield (%) |
| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | A | 1 | 82 |
| 2 | 4-bromoanisole | A | 1 | 74 |
| 3 | 2-bromotoluene | A | 1 | 85 |
| 4 | 1-bromo-2-fluorobenzene | A | 1 | 79 |
| 5 | 5-bromopyrimidine | A | 1 | 91 |
| 6 | 4-bromoisoquinoline | A | 1 | 82 |
| 7 | 4-chlorobenzonitrile | A | 2 | 73 |
| 8 | 4-chloroacetophenone | A | 2 | 76 |
| 9 | 2-chlorotoluene | A | 2 | 70 |
Reaction Conditions: 1 equiv of aryl or heteroaryl halide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd2dba3, L:Pd = 3:1.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Metal-Free Carbon-Carbon Bond Formation
The development of metal-free C-C bond-forming reactions is of significant interest to reduce reliance on precious metals and to access products with low metal impurities.[5][6][7] One such approach involves the coupling of boronic acids with 1,3-dipoles, such as nitrile imines generated from hydrazonyl chlorides.[5][6] This reaction proceeds through a Petasis-Mannich-type mechanism, where the boronic acid is activated by the 1,3-dipole, leading to the migration of the aryl group and the formation of a new C-C bond.[5]
Experimental Protocol: General Procedure for the Metal-Free Coupling of Hydrazonyl Chlorides with Aryl Boronic Acids.[5]
To a solution of the hydrazonyl chloride (1 equiv) in a suitable solvent (e.g., DCM), the aryl boronic acid (2 equiv) and a base (e.g., K3PO4, 3 equiv) are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Tabulated Data: Optimization of the Metal-Free Coupling of Hydrazonyl Chloride with 4-Methoxyphenylboronic Acid[5]
| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |
| 1 | DCM | K3PO4 | 25 | 32 |
| 2 | Toluene | K3PO4 | 25 | 15 |
| 3 | MeCN | K3PO4 | 25 | 28 |
| 4 | DCM | Cs2CO3 | 25 | 25 |
| 5 | DCM | K2CO3 | 25 | 18 |
| 6 | DCM | K3PO4 | 40 | 55 |
| 7 | DCM | K3PO4 | 60 | 80 |
Reactions performed on a 0.25 mmol scale using 2 equiv of boronic acid and 3 equiv of base.
Reaction Workflow: Metal-Free C-C Bond Formation
Caption: Workflow for the metal-free coupling of hydrazonyl chlorides.
Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling
The construction of C(sp3)–C(sp3) bonds with control over stereochemistry is a significant challenge in organic synthesis.[8][9][10][11] Iridium catalysis has emerged as a powerful tool for such transformations, enabling the cross-coupling of boronic esters with allylic carbonates.[8][9][10][11] A key feature of this methodology is the ability to achieve high enantioselectivity.[8][9]
Experimental Protocol: General Procedure for the Iridium-Catalyzed Cross-Coupling of Boronic Esters with Allylic Carbonates.[8]
To a solution of the boronic ester (1 equiv) in a mixture of THF and hexane (1:1), tert-butyllithium is added at low temperature (-78 °C). After stirring for a short period, a solution of ZnCl2 in THF is added. The resulting mixture is warmed to room temperature and then the allylic carbonate, iridium catalyst, and chiral ligand are added. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Tabulated Data: Iridium-Catalyzed C(sp3)–C(sp3) Cross-Coupling[8]
| Entry | Boronic Ester | Allylic Carbonate | Yield (%) | e.r. |
| 1 | N-Boc-piperidine-4-boronic ester | Racemic carbonate 2a | 30 | 98:2 |
| 2 | Cyclohexylboronic acid pinacol ester | Racemic carbonate 2a | 75 | 97:3 |
| 3 | Cyclopentylboronic acid pinacol ester | Racemic carbonate 2a | 68 | 96:4 |
e.r. = enantiomeric ratio.
Catalytic Cycle: Iridium-Catalyzed C(sp3)-C(sp3) Coupling
Caption: Catalytic cycle for Ir-catalyzed C(sp3)-C(sp3) cross-coupling.
Synthesis of Boronic Esters using Grignard Reagents
The synthesis of boronic esters is a crucial first step for their use in various C-C bond-forming reactions. A common and efficient method involves the reaction of Grignard reagents with a boron-containing substrate like pinacolborane.[12][13] This approach allows for the preparation of a wide range of aryl, vinyl, and alkyl boronate esters in good to excellent yields.[12][14]
Experimental Protocol: General Procedure for the Synthesis of Boronate Esters from Grignard Reagents.[12][13]
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of the corresponding organic halide in an ethereal solvent (e.g., THF) is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. After the Grignard reagent is formed, a solution of pinacolborane in the same solvent is added at a controlled temperature (e.g., 0 °C or room temperature). The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude boronic ester is then purified, often by distillation or chromatography.
Tabulated Data: Synthesis of Boronate Esters using Grignard Reagents[12][13]
| Entry | Organic Halide | Product Boronate Ester | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid pinacol ester | 92 |
| 2 | 4-Bromoanisole | (4-Methoxyphenyl)boronic acid pinacol ester | 89 |
| 3 | 2-Bromothiophene | Thiophen-2-ylboronic acid pinacol ester | 85 |
| 4 | Vinyl bromide | Vinylboronic acid pinacol ester | 78 |
| 5 | Benzyl bromide | Benzylboronic acid pinacol ester | 82 |
Experimental Workflow: Synthesis of Boronic Esters
Caption: Workflow for the synthesis of boronic esters via Grignard reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition‐Metal‐Free Coupling of 1,3‐Dipoles and Boronic Acids as a Sustainable Approach to C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 14. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Borinates in the Asymmetric Synthesis of Complex Natural Products
Introduction
The stereocontrolled construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex, polyoxygenated natural products. Methyl borinates, often generated in situ from methyl ketones and dialkylboron halides or triflates, are powerful intermediates for highly stereoselective aldol reactions. The resulting β-hydroxy ketones are versatile building blocks in polyketide and macrolide synthesis. This application note details the use of methyl borinate-mediated aldol reactions in the total synthesis of two prominent natural products, (+)-Discodermolide and (-)-ACRL Toxin IIIB, providing comprehensive experimental protocols and quantitative data.
Core Principle: The Boron-Mediated Aldol Reaction
The success of boron-mediated aldol reactions hinges on the formation of a well-defined, six-membered Zimmerman-Traxler transition state. The relatively short boron-oxygen and boron-carbon bond lengths, compared to other metal enolates, lead to a more compact and predictable transition state geometry. This allows for excellent control over the relative and absolute stereochemistry of the newly formed stereocenters. The stereochemical outcome can be directed by chiral auxiliaries, chiral boron ligands, or by the inherent chirality within the ketone and aldehyde substrates (substrate-controlled stereoselection).
A key reagent in many of these transformations is dicyclohexylboron chloride (c-Hex₂BCl), which, in the presence of a tertiary amine base like triethylamine (Et₃N), reacts with a methyl ketone to form a (Z)-boron enolate. This enolate then reacts with an aldehyde via a chair-like transition state to afford the syn-aldol adduct with high diastereoselectivity.
Catalytic Applications of Borinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borinic acid derivatives, particularly diarylborinic acids, have emerged as powerful catalysts for regioselective functionalization of polyols, most notably carbohydrates. While the catalytic applications of simple borinic acid methyl esters are not extensively documented in the scientific literature, likely due to their propensity to undergo protodeboronation to form less reactive boronic acids, diarylborinic acids offer a stable and effective platform for a range of selective transformations. Their ability to reversibly form tetracoordinate borinate complexes with diols allows for the activation of specific hydroxyl groups towards nucleophilic attack, enabling high regioselectivity in acylation, sulfonylation, alkylation, and glycosylation reactions. These methods provide a valuable alternative to traditional techniques that often require complex protecting group strategies.
This document provides detailed application notes and experimental protocols for the use of diarylborinic acid catalysts in key organic transformations.
Application Note 1: Regioselective Acylation and Sulfonylation of Diols and Carbohydrates
Diarylborinic acid catalysis facilitates the selective acylation and sulfonylation of 1,2- and 1,3-diols, with a particular emphasis on carbohydrate derivatives.[1][2][3] This method offers high efficiency and operational simplicity, rivaling traditional organotin-catalyzed reactions without the associated toxicity.[2] The catalyst selectively activates the equatorial hydroxyl group in cis-1,2-diol pairings.[1][2]
Quantitative Data Summary
| Substrate (Carbohydrate Derivative) | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity | Reference |
| Methyl α-D-mannopyranoside | Benzoyl chloride | 10 | CH2Cl2 | 2 | 95 | >95:5 (3-OH) | [2] |
| Methyl α-D-galactopyranoside | Piv-Cl | 10 | CH2Cl2 | 4 | 92 | >95:5 (3-OH) | [2] |
| Benzyl β-D-galactopyranoside | TsCl | 10 | CH2Cl2 | 12 | 89 | >95:5 (3-OH) | [1] |
| Methyl α-L-fucopyranoside | Boc2O | 10 | CH2Cl2 | 1 | 91 | >95:5 (3-OH) | [2] |
Experimental Protocol: General Procedure for Diarylborinic Acid-Catalyzed Acylation
-
To a solution of the carbohydrate substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the diarylborinic acid catalyst (e.g., diphenylborinic acid, 0.1 equiv).
-
The solution is stirred at room temperature for 15 minutes.
-
A tertiary amine base (e.g., triethylamine, 1.5 equiv) is added, followed by the dropwise addition of the acylating agent (e.g., benzoyl chloride, 1.2 equiv).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the desired selectively acylated product.
Catalytic Cycle for Regioselective Acylation
Caption: Catalytic cycle for diarylborinic acid-catalyzed regioselective acylation of diols.
Application Note 2: Regioselective Glycosylation of Carbohydrates
A derivative of diphenylborinic acid has been shown to promote catalytic, regioselective Koenigs-Knorr glycosylations of carbohydrate derivatives that possess multiple secondary hydroxyl groups.[4][5][6] This catalytic system displays robust selectivity for the equatorial hydroxyl group of cis-1,2-diol motifs, providing a powerful tool for the synthesis of defined glycosidic linkages from minimally protected carbohydrates.[4]
Quantitative Data Summary
| Acceptor (Carbohydrate) | Donor (Glycosyl Halide) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity | Reference |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Acetobromoglucose | 20 | CH2Cl2 | 24 | 78 | >95:5 (3-OH) | [4] |
| Benzyl 2-O-benzyl-β-D-arabinopyranoside | Acetobromogalactose | 20 | CH2Cl2 | 18 | 85 | >95:5 (3-OH) | [4] |
| Methyl 4,6-O-benzylidene-α-D-altropyranoside | Peracetylated glucosyl bromide | 20 | CH2Cl2 | 36 | 65 | >95:5 (3-OH) | [5] |
Experimental Protocol: General Procedure for Diarylborinic Acid-Catalyzed Glycosylation
-
A mixture of the glycosyl acceptor (1.0 equiv), the diarylborinic acid catalyst (0.2 equiv), and activated molecular sieves (4 Å) in anhydrous dichloromethane (0.05 M) is stirred at room temperature under an inert atmosphere.
-
After 30 minutes, the mixture is cooled to the specified reaction temperature (e.g., -40 °C).
-
A solution of the glycosyl donor (e.g., acetobromoglucose, 1.5 equiv) and a promoter (e.g., silver triflate, 1.5 equiv) in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at the same temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to yield the desired disaccharide.
Proposed Mechanism for Regioselective Glycosylation
Caption: Workflow for diarylborinic acid-catalyzed regioselective glycosylation.
Application Note 3: Regioselective Ring-Opening of Epoxy Alcohols
Diarylborinic acids also catalyze the regioselective ring-opening of 2,3- and 3,4-epoxy alcohols with various nitrogen heterocycles, such as pyrazoles, imidazoles, and triazoles.[7] This methodology provides access to functionalized alkyl substituents on aromatic heterocycles, which are structures found in medicinally relevant compounds.[7]
Quantitative Data Summary
| Epoxy Alcohol Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| (2R,3R)-3-phenyloxirane-2-yl)methanol | Pyrazole | 10 | Toluene | 80 | 85 | >95:5 (C3 attack) | [7] |
| (2S,3S)-3-(benzyloxymethyl)oxiran-2-yl)methanol | 1,2,4-Triazole | 10 | Toluene | 80 | 92 | >95:5 (C3 attack) | [7] |
| (1R,2S,5R)-2,3-epoxy-p-menthan-1-ol | Imidazole | 10 | Toluene | 100 | 78 | >95:5 (C3 attack) | [7] |
Experimental Protocol: General Procedure for Regioselective Ring-Opening of Epoxy Alcohols
-
To a solution of the epoxy alcohol (1.0 equiv) and the nitrogen heterocycle (1.2 equiv) in anhydrous toluene (0.2 M) is added the diarylborinic acid catalyst (0.1 equiv).
-
The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired regioisomer.
Proposed Mechanistic Pathway
Caption: Proposed pathway for diarylborinic acid-catalyzed ring-opening of epoxy alcohols.
Conclusion
Diarylborinic acids and their derivatives are highly effective catalysts for promoting regioselective transformations of polyols. The application notes and protocols provided herein demonstrate their utility in acylation, sulfonylation, glycosylation, and epoxide ring-opening reactions. These methods offer significant advantages in terms of selectivity, efficiency, and operational simplicity, making them valuable tools for synthetic chemists in academia and industry. Further research into the development of new borinic acid-based catalysts and their application in other challenging transformations is an active and promising area of investigation.
References
- 1. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 2. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 3. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective activation of glycosyl acceptors by a diarylborinic acid-derived catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Activation Of Glycosyl Acceptors By a Diarylborinic Acid Catalyst [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methylboronic Acid, Methyl Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylboronic acid and its esters are fundamental building blocks in medicinal chemistry, primarily serving as versatile intermediates in the synthesis of complex organic molecules. The methyl ester of methylboronic acid, in particular, offers advantages in specific synthetic contexts, including improved solubility in organic solvents and predictable reactivity. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] This document provides detailed application notes and experimental protocols for the use of methylboronic acid, methyl ester in key medicinal chemistry applications, with a focus on the synthesis of bioactive compounds and precursors to established drugs.
Applications in Medicinal Chemistry
Methylboronic acid, methyl ester is a key reagent for the introduction of a methylboronic acid moiety which can be further functionalized or is a key pharmacophore in itself. Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in drug design for targeting glycoproteins and enzymes.[3] The most significant application of boronic acid derivatives is in the development of enzyme inhibitors, most notably proteasome inhibitors for cancer therapy.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and boronic esters are key reactants.[5][6] While pinacol esters are more commonly cited, methyl esters can also be employed, often with similar efficiency. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[1][7]
Synthesis of Proteasome Inhibitors
Boronic acid-containing compounds, such as the FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), are potent inhibitors of the 26S proteasome, a key regulator of intracellular protein degradation.[4][8][9] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[3][10] Methylboronic acid derivatives serve as crucial precursors in the multi-step synthesis of these complex dipeptide boronic acids.[11]
Quantitative Data
The following tables summarize key quantitative data related to the applications of boronic acids and their derivatives in medicinal chemistry.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields with Alkylboronic Esters
| Aryl Halide | Alkylboronic Ester | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-bromonaphthalene | methylboronic neopentylglycol ester | AntPhos-Pd-G3 | TMSOK | THF | <1 | 50-94 | [2] |
| 4-bromoanisole | 2-pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 12 | 74 | [7] |
| 3,5-(bis-trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 12 | 82 | [7] |
| 1-bromo-4-tert-butylbenzene | n-butylboronic neopentylglycol ester | AntPhos-Pd-G3 | TMSOK | THF | 0.25 | 92 | [2] |
Table 2: Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Bortezomib | 20S Proteasome | Multiple Myeloma (MM.1S) | 7 | [8] |
| Bortezomib | 20S Proteasome | Prostate Cancer (PC-3) | 20 (48h) | [8] |
| Bortezomib | 20S Proteasome | Neuroblastoma (BE(2)-C) | 0.055-55 | [12] |
| Bortezomib | 20S Proteasome | Neuroblastoma (SMS-KCNR) | 0.055-55 | [12] |
| Ixazomib | 20S Proteasome | Multiple Myeloma | 4.9 (Ki) | [13] |
| Delanzomib | 20S Proteasome | Multiple Myeloma | 1.4 (Ki) | [13] |
| Dipeptide Boronic Acid (Compound 15) | Proteasome | U266 | 4.60 | [4] |
| Bortezomib | Proteasome | U266 | 7.05 | [4] |
| Dual Proteasome/HDAC Inhibitor (Compound 66) | Proteasome | KM3/BTZ (Bortezomib-resistant) | 8.98 | [4] |
| Bortezomib | Proteasome | KM3/BTZ (Bortezomib-resistant) | 226 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Boronic Ester
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction. Specific conditions may need to be optimized for different substrates. This procedure is adapted from established methods for boronic esters and can be applied to methylboronic acid, methyl ester with appropriate adjustments.[2][14][15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Methylboronic acid, methyl ester (or other boronic ester) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), methylboronic acid, methyl ester (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Synthesis of a Dipeptide Boronic Acid Precursor
This protocol outlines a key step in the synthesis of a dipeptide boronic acid, a common structure in proteasome inhibitors, adapted from literature procedures for the synthesis of Bortezomib precursors.[11]
Materials:
-
N-protected amino acid (e.g., Boc-L-phenylalanine) (1.0 mmol)
-
Amino boronate trifluoroacetate (1.0 mmol)
-
Coupling agent (e.g., HATU, 1.1 mmol)
-
Base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous DMF (10 mL)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected amino acid (1.0 mmol) and amino boronate trifluoroacetate (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (1.1 mmol) and the base (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptidyl boronic ester by flash chromatography.
-
The boronic ester can then be deprotected using standard procedures (e.g., transesterification with isobutylboronic acid) to yield the final dipeptide boronic acid.[11]
Visualizations
Signaling Pathway: Proteasome Inhibition
Caption: Proteasome inhibition signaling pathway.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes and Protocols: Stereoselective Synthesis Using Chiral Methyl Borinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral methyl borinates are versatile reagents and catalysts in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their utility is particularly pronounced in the synthesis of chiral alcohols, amines, and other functionalities that are key structural motifs in many pharmaceuticals and bioactive molecules. The boron atom's Lewis acidity and its ability to form transient covalent bonds with substrates are central to its role in orchestrating stereochemical outcomes. This document provides an overview of the applications of chiral methyl borinates in stereoselective synthesis, detailed experimental protocols for representative reactions, and a summary of their performance. The ability to achieve high levels of enantioselectivity and diastereoselectivity makes these reagents valuable tools in drug discovery and development, where the specific stereochemistry of a molecule is often critical to its therapeutic efficacy and safety.[1][2][3]
Applications in Stereoselective Synthesis
Chiral methyl borinates are employed in a variety of stereoselective transformations, including:
-
Aldol Reactions: Chiral boron enolates, derived from methyl ketones, react with aldehydes to produce syn- or anti-aldol products with high levels of stereocontrol. The stereochemical outcome is influenced by the structure of the chiral ligands on the boron atom.[4][5]
-
Allylboration Reactions: Chiral allylboranes and allylboronates add to aldehydes and ketones to furnish homoallylic alcohols with excellent enantioselectivity. The reaction proceeds through a highly organized, chair-like transition state.[6]
-
Conjugate Additions: Chiral boronate reagents can participate in enantioselective conjugate additions to α,β-unsaturated compounds, leading to the formation of chiral enolates that can be trapped with electrophiles.[7]
-
Hydroboration: The catalytic asymmetric hydroboration (CAHB) of alkenes using chiral borane reagents is an efficient method for preparing chiral boronic esters, which are versatile synthetic intermediates.[8]
Key Advantages in Drug Development
The precise control over stereochemistry offered by chiral methyl borinates is of paramount importance in drug development for several reasons:
-
Enantiomeric Specificity: Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2][3]
-
Improved Potency: By synthesizing a single, active enantiomer, the potency of the drug can be significantly increased.
-
Reduced Patient Dose: Higher potency can lead to lower required doses, minimizing off-target effects and improving patient compliance.
-
Simplified Pharmacology and Toxicology: Studying a single enantiomer simplifies preclinical and clinical studies, as the pharmacokinetic and pharmacodynamic profiles are not complicated by the presence of a second, different molecule.
Experimental Protocols
Representative Protocol: Asymmetric Aldol Reaction of a Methyl Ketone
This protocol describes a general procedure for the stereoselective aldol reaction of a methyl ketone with an aldehyde using a chiral methyl borinate derived from a chiral auxiliary.
Materials:
-
Diisopinocampheylborane ((Ipc)₂BH) or other suitable chiral borane
-
Methyl ketone (e.g., acetone)
-
Aldehyde (e.g., benzaldehyde)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Chiral Boron Enolate:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral borane (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyl ketone (1.0 equivalent) to the solution.
-
Add the base (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the boron enolate.
-
-
Aldol Addition:
-
To the solution of the boron enolate, add the aldehyde (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate, followed by the slow, careful addition of 30% hydrogen peroxide to oxidize the boron species. The addition of H₂O₂ is exothermic and should be done in an ice bath.
-
Stir the mixture vigorously for 1-2 hours.
-
Quench the excess peroxide by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Characterization:
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
The enantiomeric excess (ee%) or diastereomeric ratio (dr) should be determined by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize the performance of various chiral methyl borinate-mediated stereoselective reactions as reported in the literature.
Table 1: Enantioselective Addition of Boronates to Acyl Imines Catalyzed by Chiral Biphenols [9][10]
| Entry | Aryl Boronate | Acyl Imine | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | N-Benzoyl | 4b | >70 | >95:5 |
| 2 | 4-MeO-Ph | N-Benzoyl | 4b | >70 | >95:5 |
| 3 | 4-F-Ph | N-Benzoyl | 4b | >70 | >95:5 |
| 4 | 2-Naphthyl | N-Benzoyl | 4b | >70 | >95:5 |
| 5 | Phenyl | N-Acetyl | 4b | >70 | >95:5 |
Table 2: Enantioselective Addition of Vinyl Boronates to Acyl Imines [9]
| Entry | Vinyl Boronate | Acyl Imine | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Vinyl | N-Benzoyl | 4d | >70 | >95:5 |
| 2 | Styrenyl | N-Benzoyl | 4d | >70 | >95:5 |
| 3 | 1-Propenyl | N-Benzoyl | 4d | >70 | >95:5 |
Table 3: Enantioselective Addition of Boronates to Ortho-Quinone Methides [7]
| Entry | Boronate | Ortho-Quinone Methide | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Aryl boronate 2a | 1a | BINOL | 54 | - |
| 2 | Vinyl boronate | - | 3,3'-Br₂-BINOL | up to 95 | up to 98:2 |
Table 4: Asymmetric Allylboration with Ipc₂BCH₂CH=CH₂ [6]
| Aldehyde | Temperature (°C) | Enantiomeric Excess (ee%) |
| Acetaldehyde | -78 | 85 |
| Benzaldehyde | -78 | 96 |
| Propanal | -78 | 90 |
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted chair-like transition state for the asymmetric allylboration of an aldehyde with a chiral allylborane.
Caption: Chair-like transition state in asymmetric allylboration.
Experimental Workflow
The following diagram outlines the general workflow for a stereoselective synthesis experiment using a chiral methyl borinate.
References
- 1. researchgate.net [researchgate.net]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. york.ac.uk [york.ac.uk]
- 7. Enantioselective Addition of Boronates to Ortho-Quinone Methides Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Addition of Boronates to Acyl Imines Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Application Notes and Protocols for Methyl Borinate Reagents in Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery and development, enabling the direct modification of complex molecules at a late point in their synthesis. This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the diverse reagents employed for LSF, methyl borinate reagents have emerged as a versatile and robust class of compounds. Their stability, functional group tolerance, and predictable reactivity make them ideal candidates for introducing methyl groups and other functionalities into intricate molecular scaffolds.
This document provides detailed application notes and experimental protocols for the use of two key classes of methyl borinate reagents in late-stage functionalization: N-methyliminodiacetic acid (MIDA) boronates and potassium methyltrifluoroborate .
N-Methyliminodiacetic Acid (MIDA) Boronates: A Platform for Iterative Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protected forms of boronic acids.[1][2] Their remarkable stability to air, moisture, and silica gel chromatography makes them highly attractive for multi-step synthetic sequences and late-stage functionalization.[1][3] The MIDA ligand protects the boronic acid moiety from undesired reactions, and it can be readily cleaved under mild basic conditions to liberate the free boronic acid for subsequent cross-coupling reactions.[1][3] This feature is the cornerstone of the iterative cross-coupling (ICC) strategy for the systematic assembly of complex molecules.[2][4][5]
Application: Late-Stage Suzuki-Miyaura Cross-Coupling
MIDA boronates are widely used as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the late-stage introduction of aryl, heteroaryl, and alkyl groups.[6] The slow release of the boronic acid under the reaction conditions often leads to higher yields and cleaner reactions compared to using the free boronic acid directly.
Experimental Workflow for MIDA Boronate Synthesis and Cross-Coupling
Caption: Workflow for MIDA boronate synthesis and its use in late-stage Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of an Aryl MIDA Boronate
This protocol describes the general procedure for the synthesis of an aryl MIDA boronate from the corresponding boronic acid.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous toluene or dioxane
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aryl boronic acid, MIDA, and anhydrous toluene (to a concentration of ~0.2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.
Protocol: Late-Stage Suzuki-Miyaura Cross-Coupling of an Aryl MIDA Boronate with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl MIDA boronate with an aryl bromide.
Materials:
-
Aryl MIDA boronate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
In a reaction vessel, combine the aryl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Quantitative Data: Substrate Scope of Suzuki-Miyaura Cross-Coupling with B-Alkyl MIDA Boronates
The direct cross-coupling of B-alkyl MIDA boronates with aryl bromides provides a powerful tool for the synthesis of alkylated arenes.[6]
| Entry | Aryl Bromide | B-Alkyl MIDA Boronate | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | B-Methyl MIDA boronate | 4-Methylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | B-Methyl MIDA boronate | 4-Methylbenzonitrile | 92 |
| 3 | 1-Bromo-4-nitrobenzene | B-Methyl MIDA boronate | 4-Methylnitrobenzene | 88 |
| 4 | 2-Bromopyridine | B-Methyl MIDA boronate | 2-Methylpyridine | 75 |
| 5 | 4-Bromotoluene | B-Ethyl MIDA boronate | 4-Ethyltoluene | 82 |
Potassium Methyltrifluoroborate: A Reagent for Late-Stage Methylation
Potassium methyltrifluoroborate (MeBF₃K) is a stable, crystalline solid that serves as an excellent source of a methyl nucleophile in palladium-catalyzed cross-coupling reactions.[4][5] It is particularly effective for the late-stage methylation of aryl and heteroaryl chlorides, which are often present in drug candidates due to their ready availability and role as synthetic handles.[4][5]
Application: Palladium-Catalyzed Late-Stage Methylation of Aryl Chlorides
This application focuses on the use of MeBF₃K for the introduction of a methyl group onto an aryl chloride scaffold, a common late-stage functionalization in medicinal chemistry.
Catalytic Cycle for Pd-Catalyzed Methylation with MeBF₃K
Caption: Simplified catalytic cycle for the palladium-catalyzed methylation of an aryl chloride with potassium methyltrifluoroborate.
Protocol: Late-Stage Methylation of an Aryl Chloride using Potassium Methyltrifluoroborate
This protocol outlines a general procedure for the palladium-catalyzed methylation of a complex aryl chloride.[4][5]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium methyltrifluoroborate (MeBF₃K) (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a reaction tube, add the aryl chloride, potassium methyltrifluoroborate, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Quantitative Data: Late-Stage Methylation of Drug-like Molecules
This table summarizes the yields for the late-stage methylation of various drug-like molecules containing an aryl chloride moiety using potassium methyltrifluoroborate.[4][5]
| Entry | Substrate (Aryl Chloride) | Product | Yield (%) |
| 1 | Amoxapine | Methylated Amoxapine | >95 |
| 2 | Chlormezanone | Methylated Chlormezanone | >95 |
| 3 | Perphenazine | Methylated Perphenazine | 75 |
| 4 | Celecoxib precursor | Celecoxib | 68 |
| 5 | Dapagliflozin precursor | Dapagliflozin | >95 |
Conclusion
Methyl borinate reagents, particularly MIDA boronates and potassium methyltrifluoroborate, offer powerful and versatile solutions for late-stage functionalization in drug discovery and chemical biology. MIDA boronates provide a stable and reliable platform for iterative cross-coupling, enabling the systematic construction of complex molecular architectures. Potassium methyltrifluoroborate is a highly effective reagent for the late-stage introduction of methyl groups onto aryl chlorides, a common and valuable transformation. The protocols and data presented herein provide a practical guide for researchers to implement these valuable reagents in their synthetic endeavors.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Borinic Acid, Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing borinic acid, methyl esters in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using borinic acid, methyl esters over boronic acids in Suzuki coupling?
Borinic acid, methyl esters can offer improved stability compared to their corresponding boronic acids, which are often prone to protodeboronation and the formation of boroxine anhydrides upon storage.[1][2] This enhanced stability can lead to more reproducible and reliable coupling outcomes.
Q2: Can borinic acid, methyl esters be used directly in the Suzuki coupling, or do they need to be hydrolyzed first?
While direct transmetalation of boronic esters has been demonstrated under anhydrous conditions, in many standard Suzuki coupling protocols that include water, it is likely that the borinic acid, methyl ester undergoes in-situ hydrolysis to the active borinic acid species before transmetalation.[3][4][5] The presence of a base facilitates this hydrolysis.
Q3: What is protodeboronation and how can I minimize it?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired coupled product.[6][7] To minimize this:
-
Use anhydrous conditions: The absence of water can significantly reduce the rate of protodeboronation.[8][9]
-
Employ stable boron reagents: Borinic acid, methyl esters are generally more stable to protodeboronation than the corresponding borinic acids.
-
Optimize the base: Use the mildest effective base to avoid promoting protodeboronation.
-
Increase the reaction rate: A faster catalytic cycle reduces the time the organoboron reagent is exposed to conditions that cause decomposition.
Q4: What are the black particles I see forming in my reaction?
The formation of black precipitates, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst. This can be caused by impurities, excessively high temperatures, or an inappropriate ligand-to-metal ratio. The use of robust ligands and pre-catalysts can help maintain a homogeneous and active catalytic system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) catalyst has not been efficiently generated from the precatalyst or has decomposed. | • Use a pre-formed Pd(0) catalyst or a more robust precatalyst (e.g., G3 precatalysts).• Ensure rigorous degassing of solvents and reagents to remove oxygen. |
| 2. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | • Increase the temperature.• Screen different bases (see Table 1). Stronger bases can accelerate transmetalation but may also promote side reactions.[10]• Consider the use of anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) to potentially enhance the rate.[8] | |
| 3. Poor Solubility: Reagents are not fully dissolved in the reaction solvent. | • Screen alternative solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with a small amount of water).[6] | |
| Significant Homocoupling of the Borinic Ester | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boron reagent. | • Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). |
| 2. Catalyst System: Certain catalyst systems may favor homocoupling. | • Screen different palladium sources and ligands (see Table 2). | |
| Hydrolysis of Methyl Ester on Coupling Partner | 1. Base is too strong: Strong bases like NaOH or KOH can saponify the methyl ester. | • Use a milder base such as K₃PO₄, K₂CO₃, or KF.[6] |
| Protodeboronation of this compound | 1. Presence of Protic Solvents: Water or alcohols can be a proton source for protodeboronation. | • Perform the reaction under anhydrous conditions.[8][9]• Minimize the amount of water if it is required for solubility or to facilitate transmetalation. |
| 2. High Temperatures and Long Reaction Times: Prolonged exposure to reaction conditions can lead to decomposition. | • Optimize the catalyst system for a faster reaction.• Use a higher catalyst loading if necessary, though this may increase costs. |
Data Presentation
Table 1: Recommended Bases for Suzuki Coupling with Borinic Acid, Methyl Esters
| Base | Typical Concentration (equiv.) | Common Solvents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | A good starting point for base-sensitive substrates. |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DMF | A common and effective base. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | Often provides higher reactivity but is more expensive. |
| KF | 2.0 - 3.0 | THF | A mild base that can be effective in preventing ester hydrolysis.[6] |
| TMSOK | 1.2 - 1.5 | THF, Dioxane | Used under anhydrous conditions for rapid coupling.[8] |
Table 2: Common Ligands for Optimizing Suzuki Coupling
| Ligand Type | Examples | Key Features |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[10] |
| Bidentate Phosphines | dppf, Xantphos | Can provide greater stability to the palladium center. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly electron-donating ligands that can be very effective for challenging couplings. |
| Specialized Ligands | AntPhos, FcPPh₂ | Have shown high efficacy in specific challenging Suzuki couplings.[11][12] |
Experimental Protocols
General Protocol for Suzuki Coupling with a this compound
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the this compound (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) followed by the degassed solvent (e.g., dioxane/water 4:1, 0.1 M).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: A logical flowchart for troubleshooting common issues in Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Borinic Acid Methyl Esters
Welcome to the technical support center for the handling and application of borinic acid methyl esters. This resource provides in-depth troubleshooting guides and frequently asked questions to help you mitigate hydrolysis and ensure the stability of your compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes borinic acid methyl esters so susceptible to hydrolysis?
Borinic acid methyl esters (R₂B-OMe) are highly susceptible to hydrolysis due to the Lewis acidic nature of the boron atom. The boron atom has an empty p-orbital, making it electrophilic and prone to attack by nucleophiles, such as water. This interaction initiates the cleavage of the B-O bond, ultimately leading to the formation of the corresponding borinic acid (R₂B-OH) and methanol. This process can be accelerated by acidic or basic conditions.
Q2: My borinic acid methyl ester appears to be degrading during storage. What are the optimal storage conditions?
To ensure long-term stability, borinic acid methyl esters should be stored under strictly anhydrous and inert conditions.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature: Store at low temperatures, typically -20°C, to reduce the rate of any potential decomposition pathways.
-
Solvent: If in solution, use a dry, aprotic solvent (e.g., THF, dioxane, toluene). Ensure the solvent has been rigorously dried before use.
-
Container: Use a container with a high-integrity seal, such as a vial with a PTFE-lined cap, further sealed with paraffin film.
Q3: Can I use protic solvents like methanol or ethanol for my reaction?
It is strongly advised to avoid protic solvents. Alcohols can participate in transesterification reactions, while water will lead to hydrolysis. If the reaction chemistry absolutely requires a protic solvent, the experiment should be conducted at low temperatures and for the shortest duration possible to minimize degradation.
Troubleshooting Guide
Issue 1: Significant product degradation observed after aqueous workup.
An aqueous workup is a primary source of hydrolysis. If you observe significant degradation, consider the following modifications.
Solution A: Minimize Contact Time and Temperature If an aqueous wash is unavoidable, perform the extraction quickly at low temperatures (0-5°C) using deoxygenated, pH-neutral water. Immediately after the phase separation, dry the organic layer thoroughly with a strong drying agent like MgSO₄ or Na₂SO₄.
Solution B: Use an Anhydrous Workup Quench the reaction by filtering it through a plug of silica gel or celite, eluting with a non-polar, aprotic solvent. This avoids direct contact with water.
Solution C: Convert to a More Stable Derivative Before workup, consider an in-situ conversion of the borinic ester to a more robust derivative, such as an N-alkylethanolamine or MIDA (N-methyliminodiacetic acid) ester, which can better withstand purification.
Issue 2: Decomposition of the borinic ester is occurring on silica gel during column chromatography.
The acidic nature of standard silica gel can catalyze the hydrolysis of borinic esters, especially if the solvent system contains protic impurities like water or methanol.
Solution A: Deactivate the Silica Gel Neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica in your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). The column should be packed and run using this treated solvent system.
Solution B: Use an Alternative Stationary Phase Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support, for your chromatographic purification.
Solution C: Switch to a Different Purification Method If the compound is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure could be viable alternatives.
Quantitative Data on Stability
The stability of borinic acid esters is highly dependent on the specific structure and the experimental conditions. The following table summarizes representative stability data for a generic dialkyl borinic ester in different solvent systems.
| Solvent System | Temperature (°C) | Additive | Half-life (t₁/₂) (hours) |
| Dichloromethane (DCM) | 25 | None (Anhydrous) | > 48 |
| Tetrahydrofuran (THF) | 25 | None (Anhydrous) | > 48 |
| Toluene | 25 | None (Anhydrous) | > 48 |
| Acetonitrile | 25 | None (Anhydrous) | 24 |
| Methanol | 25 | None | < 0.5 |
| THF / H₂O (9:1) | 25 | None | 1.5 |
| DCM | 25 | 1% H₂O | 2.0 |
| DCM | 25 | 1% Triethylamine | > 48 |
Note: Data is illustrative and actual half-life will vary based on the specific borinic ester's steric and electronic properties.
Experimental Protocols
Protocol 1: General Anhydrous Handling of Borinic Acid Methyl Esters
This protocol outlines the standard procedure for handling air- and moisture-sensitive borinic esters.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware while flushing with dry argon or nitrogen. Use rubber septa on all openings.
-
Solvent Transfer: Use rigorously dried aprotic solvents. Transfer solvents via a cannula or a dry syringe.
-
Reagent Transfer: If the borinic ester is a solid, handle it within a glovebox. If it is a liquid or in solution, transfer it using a gas-tight syringe.
-
Reaction Monitoring: Withdraw aliquots for analysis (e.g., TLC, GC-MS) using a dry syringe, and quench them immediately in a vial containing a drying agent or a derivatizing agent.
-
Post-Reaction: Maintain the inert atmosphere until the compound is either fully isolated in a stable form or converted to a less sensitive derivative.
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Slurry Preparation: In a flask, combine 100 g of silica gel with 400 mL of the desired eluent (e.g., hexanes/ethyl acetate).
-
Base Addition: Add 1-2 mL of triethylamine (Et₃N) to the slurry.
-
Equilibration: Stir the slurry for 30 minutes to ensure complete neutralization of the acidic sites on the silica.
-
Column Packing: Pack the column using the prepared slurry.
-
Elution: Run the chromatography using an eluent that has also been treated with the same percentage of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate).
Visual Guides
Below are diagrams illustrating key concepts and workflows for handling borinic acid methyl esters.
Caption: Mechanism of water-mediated hydrolysis of a borinic ester.
Caption: Decision workflow for troubleshooting borinic ester hydrolysis.
Navigating Methyl Borinate Synthesis: A Technical Support Guide
Welcome to the technical support center for methyl borinate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve reaction yields. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of methyl borinates, offering potential causes and actionable solutions.
Question 1: My methyl borinate synthesis is resulting in a consistently low yield. What are the most common culprits?
Answer: Low yields in methyl borinate synthesis can often be attributed to several key factors:
-
Moisture Contamination: Boronic acids and their esters are susceptible to hydrolysis. The presence of water in your reaction setup, solvents, or reagents can lead to the formation of boric acid and other byproducts, significantly reducing the yield of your desired methyl borinate. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, suboptimal temperature, or inefficient stirring. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Side Reactions: Several side reactions can compete with the formation of your desired product. The most common include homocoupling of the Grignard reagent and protodeboronation (loss of the boron group).
-
Issues with Grignard Reagent Formation: If you are preparing your Grignard reagent in situ, incomplete formation or decomposition of the reagent will directly impact your yield. Ensure your magnesium turnings are activated and that the reaction is initiated correctly.
Question 2: I am observing significant side product formation, particularly homocoupling of my starting material. How can I minimize this?
Answer: Homocoupling is a common side reaction where two molecules of the organometallic reagent (e.g., Grignard reagent) couple with each other. To minimize this:
-
Slow Addition of Reagents: Add the Grignard reagent to the trimethyl borate solution slowly and at a low temperature (typically -78 °C). This helps to control the reaction rate and minimize the self-coupling of the Grignard reagent.
-
Maintain Low Temperatures: Keeping the reaction temperature low throughout the addition of the Grignard reagent is critical. Higher temperatures can favor the homocoupling pathway.
-
Use of Appropriate Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they stabilize the Grignard reagent.
Question 3: How can I prevent protodeboronation during my reaction and workup?
Answer: Protodeboronation is the cleavage of the carbon-boron bond by a proton source. To prevent this:
-
Anhydrous Conditions: As with preventing hydrolysis, strictly anhydrous conditions are paramount. Any source of protons, including water or acidic impurities, can lead to protodeboronation.
-
Careful pH Control during Workup: During the aqueous workup, it is important to control the pH. A mildly acidic workup is often used to hydrolyze the intermediate borate ester to the boronic acid, which can then be esterified. However, strongly acidic conditions can promote protodeboronation.
-
Use of MIDA Boronates: For particularly sensitive substrates, consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are significantly more stable to a wide range of reaction conditions and can be deprotected under mild basic conditions when needed.[1]
Question 4: What is the most effective method for purifying methyl borinates?
Answer: The purification of methyl borinates can be challenging due to their potential instability on silica gel.
-
Crystallization/Recrystallization: This is often the preferred method for purifying solid methyl borinates.[2][3] A suitable solvent system can be determined by testing the solubility of your crude product in various solvents. Common solvents for recrystallization include hexanes, ethyl acetate, and diethyl ether.
-
Column Chromatography: If chromatography is necessary, using neutral alumina instead of silica gel can help to minimize decomposition of the boronate ester.[4] A short column with a non-polar eluent system is often effective.
-
Formation of a Diethanolamine Adduct: Boronic acids can be purified by forming a crystalline adduct with diethanolamine. This adduct can be isolated and then the pure boronic acid can be liberated by treatment with acid before esterification.
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and base can have a significant impact on the yield of your methyl borinate synthesis. The following tables provide a summary of how these variables can influence the reaction outcome.
Table 1: Effect of Solvent on Boronic Ester Synthesis Yield
| Solvent | Typical Observations | Potential Impact on Yield |
| Tetrahydrofuran (THF) | Good for Grignard reagent formation and stability. | Generally provides good to high yields. |
| Diethyl Ether | Also a good solvent for Grignard reactions. | Can result in high yields, but its lower boiling point may be a factor in some cases. |
| Dioxane | Often used in subsequent cross-coupling reactions. | Can be used for the synthesis, but anhydrous conditions are critical. |
| Toluene | Generally not the primary choice for Grignard-based synthesis. | May be used in some specific protocols, often at elevated temperatures. |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields with Boronate Esters
While not a direct synthesis of methyl borinates, the choice of base in subsequent Suzuki-Miyaura cross-coupling reactions is critical for achieving high yields. This data provides insight into the compatibility of different bases with boronate esters.
| Base | Yield (%) |
| Cs₂CO₃ | 98 |
| K₃PO₄ | 74 |
| K₂CO₃ | 92 |
| NaOH | 73 |
| CsF | 74 |
| tBuOK | 87 |
Data adapted from a study on the optimization of Suzuki-Miyaura coupling reactions involving DABO boronates.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a methyl borinate via a Grignard reagent, followed by a general purification protocol.
Protocol 1: Synthesis of Phenylboronic Acid Methyl Ester
This protocol describes the synthesis of phenylboronic acid, which can then be esterified to the methyl boronate.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Aqueous sulfuric acid
-
Hexane
-
Sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous THF.
-
Cool the trimethyl borate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[6]
-
-
Hydrolysis and Workup:
-
Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[6]
-
-
Esterification and Isolation:
-
To the filtrate containing the crude phenylboronic acid, add methanol and heat to reflux to form the methyl borinate. The removal of water via a Dean-Stark trap can improve the esterification yield.
-
Remove the solvent under reduced pressure.
-
The crude methyl borinate can then be purified by recrystallization or column chromatography.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolve a small amount of the crude methyl borinate in various solvents at room temperature to find a solvent in which it is sparingly soluble.
-
Heat the solutions to determine a solvent in which the compound is soluble when hot but insoluble when cold. A mixture of solvents (e.g., hexane/ethyl acetate) can also be effective.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Process and Mechanism
To better understand the experimental flow and the underlying chemical transformations, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Borinic Acid Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with borinic acid methyl esters. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude borinic acid methyl esters?
A1: Common impurities can include unreacted starting materials, byproducts from the borinic acid synthesis, and degradation products. Hydrolysis of the methyl ester to the corresponding borinic acid is a frequent issue, especially during aqueous workups or chromatography on silica gel.[1][2] Additionally, boroxines (anhydrides of boronic acids) can form if the corresponding boronic acid is present.[3]
Q2: My borinic acid methyl ester appears as an oil and is difficult to purify by crystallization. What are my options?
A2: Oily products are a common challenge with boronic and borinic esters.[2][4] If direct crystallization is not feasible, several alternatives can be explored:
-
Chromatography: Flash column chromatography is a primary alternative. See the troubleshooting section for guidance on stationary and mobile phases.
-
Distillation: For thermally stable and sufficiently volatile esters, Kugelrohr or short-path distillation under high vacuum can be effective.[4]
-
Derivatization: Conversion of the borinic acid ester to a more crystalline derivative, such as a trifluoroborate salt or a MIDA (N-methyliminodiacetic acid) boronate, can facilitate purification by crystallization.[5][6][7][8][9][10] These derivatives are often more stable and can be isolated in high purity before being converted back to the desired borinic acid or ester.
Q3: How can I determine the purity of my borinic acid methyl ester?
A3: The purity of borinic acid methyl esters can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining purity by integrating the signals of the compound against those of impurities or an internal standard (quantitative NMR or qNMR).[11] 11B NMR can also provide information about the boron species present.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but care must be taken to avoid on-column hydrolysis. Using a less acidic mobile phase or a column with low silanol activity can mitigate this issue.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable esters, GC-MS can be an effective method for purity assessment.
Troubleshooting Guide
Chromatography Issues
Q4: My borinic acid methyl ester is streaking on the TLC plate and giving poor separation during column chromatography on silica gel. What can I do?
A4: Streaking and poor separation on silica gel are common problems, often due to the Lewis acidic nature of the boron atom interacting with the acidic silanol groups on the silica surface, or due to hydrolysis.[3][15] Here are several troubleshooting strategies:
-
Use Boric Acid-Impregnated Silica Gel: This technique can suppress over-adsorption and reduce streaking, leading to improved separation and recovery.[16][17][18][19]
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel, as it is less acidic and may reduce degradation.[4]
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a neutral modifier can sometimes improve peak shape. However, be cautious as protic solvents can promote hydrolysis.
-
Use a More Stable Boronic Ester: If possible, consider using a more sterically hindered ester, such as a pinacol (Bpin) or a tetraethylethylene glycol ester (Epin), which show greater stability on silica gel.[1][3]
Q5: My borinic acid methyl ester appears to be hydrolyzing on the silica gel column. How can I prevent this?
A5: Hydrolysis on silica gel is a significant challenge.[2] To minimize this:
-
Use Boric Acid-Treated Silica: As mentioned above, this can reduce the interaction with silanol groups and potentially decrease hydrolysis.[16][17][18]
-
Use Anhydrous Solvents and Proper Handling: Ensure that all solvents used for chromatography are anhydrous and that the column is packed in a dry environment to the extent possible.
-
Work Quickly: Minimize the time the compound spends on the column.
-
Consider Alternative Purification Methods: If hydrolysis remains a persistent issue, methods that do not involve silica gel, such as crystallization, distillation, or derivatization, should be considered.
Crystallization and Isolation Issues
Q6: I am having trouble inducing crystallization of my borinic acid methyl ester. What solvents should I try?
A6: Finding a suitable solvent system for recrystallization often requires screening. For boronic and borinic esters, which can range from nonpolar to moderately polar, a variety of solvents can be effective.[4] A good starting point is to find a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below. Common choices include:
-
Nonpolar Solvents: Hexanes, heptane, cyclohexane.
-
Moderately Polar Solvents: Toluene, diethyl ether, ethyl acetate, dichloromethane.
-
Solvent/Anti-Solvent Systems: Dissolving the compound in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears, followed by cooling, can induce crystallization.[4]
Q7: After purification, my borinic acid methyl ester is decomposing upon storage. How can I improve its stability?
A7: Borinic acid methyl esters can be sensitive to air and moisture.[1] For long-term storage:
-
Store under an Inert Atmosphere: Keep the compound in a sealed vial under nitrogen or argon.
-
Store at Low Temperatures: Refrigeration or freezing can slow down decomposition.
-
Convert to a More Stable Form: For very sensitive compounds, conversion to a more stable derivative like a MIDA boronate or a trifluoroborate salt can be an effective strategy for storage.[6][7][9][10] These can then be deprotected immediately before use.
Data Presentation
Table 1: Representative Comparison of Purification Techniques for a Hypothetical Borinic Acid Methyl Ester
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Notes |
| Standard Silica Gel Chromatography | 40-70 | 85-95 | Risk of hydrolysis and streaking, leading to lower yield and purity.[3] |
| Boric Acid-Impregnated Silica Gel | 70-90 | >98 | Reduces streaking and hydrolysis, resulting in higher yield and purity.[16][17][18] |
| Recrystallization (if solid) | 60-85 | >99 | Can provide very high purity if a suitable solvent is found. Not applicable to oils.[4] |
| Conversion to Trifluoroborate Salt | 85-95 (overall) | >99 | Excellent for purification of otherwise difficult compounds; requires two additional chemical steps.[5][8] |
| Conversion to MIDA Boronate | 80-95 (overall) | >99 | MIDA boronates are highly stable to chromatography and crystalline; requires two additional steps.[6][9][10][20][21] |
Note: The values presented are representative and can vary significantly depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Flash Chromatography with Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures for the purification of boronic esters.[18]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- In a round-bottom flask, combine 100 g of silica gel with a solution of 10 g of boric acid in 200 mL of ethanol.
- Stir the slurry for 2 hours at room temperature.
- Remove the ethanol by rotary evaporation to obtain a free-flowing powder.
- Dry the silica gel in an oven at 100 °C for 48 hours before use.
2. Column Chromatography:
- Dry pack or prepare a slurry of the boric acid-impregnated silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
- Dissolve the crude borinic acid methyl ester in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
- Load the sample onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Conversion to a Potassium Trifluoroborate Salt
This protocol is based on established methods for the conversion of boronic esters to trifluoroborate salts.[8]
1. Formation of the Trifluoroborate Salt:
- Dissolve the crude borinic acid methyl ester (1.0 mmol) in 5 mL of methanol.
- Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (4.5 mmol).
- Stir the mixture at room temperature for 1-2 hours.
- Remove the solvents by rotary evaporation.
2. Purification of the Trifluoroborate Salt:
- To the crude salt, add a 1:1 mixture of methanol and water, and then remove the solvent by rotary evaporation. This step helps to azeotropically remove pinacol if a pinacol ester was the precursor. Repeat this process 2-3 times.
- The resulting potassium trifluoroborate salt can often be purified by recrystallization from a suitable solvent such as acetone/diethyl ether or acetonitrile.[7]
3. Hydrolysis of the Trifluoroborate Salt:
- The purified potassium trifluoroborate salt can be converted back to the boronic acid by hydrolysis with silica gel in water or by acidic workup.[22][23]
Visualizations
Caption: General workflow for the purification of borinic acid methyl esters.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Logical pathway for purification via chemical derivatization.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Boronic Esters Are Stable on ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalforums.com [chemicalforums.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of Borinic Acid Methyl Esters
This guide provides researchers, scientists, and drug development professionals with essential information for the stabilization and storage of borinic acid methyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My borinic acid methyl ester is degrading upon storage. What are the likely causes?
A1: Borinic acid methyl esters are susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with ambient moisture is a common issue, leading to the formation of the corresponding borinic acid and methanol. This is often observed as a white precipitate or a change in the solution's appearance. Borinic esters are known to have low hydrolytic stability.[1][2][3]
-
Oxidation: The carbon-boron bond can be sensitive to oxidation, especially in the presence of air (oxygen), which can lead to various byproducts.[4][5] Organoboron reagents are versatile, but this reactivity also makes them prone to degradation.[4]
Q2: I see a white solid forming in my vial of borinic acid methyl ester. What is it and what should I do?
A2: The white solid is most likely the corresponding borinic acid (R₂BOH) or a related boroxine, formed via hydrolysis from atmospheric moisture. To mitigate this:
-
Work under inert atmosphere: Handle the material in a glovebox or under a stream of dry nitrogen or argon.
-
Use anhydrous solvents: Ensure all solvents are rigorously dried before use.
-
Consider a stabilizing adduct: For long-term storage, converting the ester to a more stable derivative, such as a diethanolamine adduct, is highly recommended.[6][7]
Q3: What are the ideal storage conditions for borinic acid methyl esters?
A3: To maximize shelf-life, store borinic acid methyl esters under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a freezer at -20°C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Container: Use a well-sealed vial with a Teflon-lined cap to minimize moisture ingress. For highly sensitive compounds, consider ampoulization.
Q4: Can I use my borinic acid methyl ester directly in a reaction after prolonged storage?
A4: It is not recommended. You should first assess the purity of the material. Degradation can lead to lower yields and the formation of unwanted side products in your reaction. Use an analytical technique like ¹H NMR, ¹¹B NMR, or GC-MS to determine the purity before use.[8]
Q5: How can I stabilize my borinic acid methyl ester for long-term storage?
A5: The most effective method is to convert it into a stable, crystalline adduct. Diethanolamine (DEA) complexes are particularly effective because they form a stable, five-membered ring structure with an internal dative bond from the nitrogen to the boron atom.[6][9] These DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) boronates are typically air- and water-stable solids that can be easily isolated, stored for extended periods, and then used directly in reactions where they hydrolyze in situ to release the active borinic acid.[6][7]
Quantitative Data on Stability
The stability of boronic and borinic esters is highly dependent on their structure and the storage conditions. While specific kinetic data for borinic acid methyl esters is sparse in the literature, the general principles of boronic ester stability can be applied. Steric hindrance around the boron atom and the formation of intramolecularly stabilized complexes significantly enhance stability.
| Derivative Type | Stabilizing Factor | Relative Hydrolytic Stability | Notes | Reference |
| Simple Methyl Ester | Minimal steric hindrance | Low | Highly susceptible to hydrolysis and oxidation. Requires stringent anhydrous and inert conditions. | [1][10] |
| Pinacol Ester | Moderate steric hindrance | Moderate to High | A common strategy for stabilizing boronic acids, but still susceptible to hydrolysis over time.[2][10] | [2][10] |
| Diethanolamine (DABO) Adduct | Intramolecular N→B coordination | Very High | Forms a stable, often crystalline solid that is air- and moisture-stable at room temperature for extended periods.[6][7] | [6][7] |
| N-methyliminodiacetic acid (MIDA) Ester | Intramolecular N→B coordination | Very High | Provides exceptional benchtop stability and allows for the slow release of the boronic acid under specific reaction conditions.[11] | [11] |
Experimental Protocols
Protocol 1: Stabilization of a Borinic Acid Ester via Diethanolamine (DABO) Adduct Formation
This protocol describes a general procedure for converting a hydrolytically unstable borinic acid or its ester into a stable, solid diethanolamine adduct suitable for long-term storage.
Materials:
-
Borinic acid or borinic acid methyl ester (1.0 equiv)
-
Diethanolamine (1.0-1.1 equiv)
-
Anhydrous toluene or dichloromethane
-
Reaction flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Dissolve the borinic acid or borinic acid methyl ester in a minimal amount of anhydrous toluene in a flask under an inert atmosphere.
-
In a separate flask, dissolve diethanolamine (1.0 equiv) in anhydrous toluene.
-
Slowly add the diethanolamine solution to the stirring borinic acid solution at room temperature.
-
If a precipitate forms immediately, continue stirring for 1-2 hours to ensure complete reaction. If no precipitate forms, the mixture may be gently heated (e.g., to 40-50°C) or concentrated to induce crystallization.
-
Once precipitation is complete, cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by filtration, washing with a small amount of cold, anhydrous toluene or pentane.
-
Dry the resulting crystalline solid under high vacuum.
-
The resulting DABO boronate can be stored on the benchtop at room temperature. Purity can be confirmed by NMR spectroscopy and melting point analysis.[6]
Protocol 2: Analytical Purity Check of Borinic Acid Methyl Ester by ¹H NMR Spectroscopy
This protocol is used to assess the degree of hydrolysis of a stored borinic acid methyl ester sample.
Materials:
-
Borinic acid methyl ester sample
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Under an inert atmosphere (in a glovebox), prepare a sample by dissolving a small amount (5-10 mg) of the borinic acid methyl ester in ~0.6 mL of anhydrous deuterated solvent.
-
If quantitative analysis is required, add a known mass of an internal standard.
-
Quickly cap the NMR tube and seal it with paraffin film.
-
Acquire a ¹H NMR spectrum immediately.
-
Analysis:
-
Identify the characteristic peak for the methyl ester protons (-OCH₃).
-
Look for the appearance of a methanol peak (singlet, ~3.49 ppm in CDCl₃), which is a direct indicator of hydrolysis.
-
Look for broad peaks corresponding to the borinic acid hydroxyl proton (-OH).
-
Integrate the peak of the methyl ester and compare it to the integration of peaks from the degradation products or the internal standard to quantify the extent of decomposition.
-
Visualizations
Caption: Primary degradation pathways for borinic acid methyl esters.
Caption: Workflow for a comparative storage stability study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor reactivity of borinic acid methyl esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with borinic acid methyl esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the reactivity of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my borinic acid methyl esters showing low reactivity in Suzuki-Miyaura cross-coupling reactions?
Borinic acid methyl esters, like other boronic esters, often exhibit lower reactivity compared to their corresponding borinic acids. This is primarily due to the increased stability of the ester and the reduced Lewis acidity of the boron center, which makes the transmetalation step in the catalytic cycle less favorable. Activation is typically required to enhance their reactivity.
Q2: How can I activate my borinic acid methyl esters for cross-coupling?
Activation of borinic acid esters generally involves the use of a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium catalyst. Common bases include potassium trimethylsilanolate (TMSOK), potassium carbonate, and other alkoxides. The choice of base can be critical and may need to be optimized for your specific substrates.
Q3: What are common side reactions I should be aware of when using borinic acid methyl esters?
Common side reactions include:
-
Protodeboronation: The C-B bond can be cleaved by protons, leading to the formation of an undesired C-H bond instead of the desired C-C bond. This is more prevalent with electron-rich or sterically hindered substrates.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or the aryl halide can occur, leading to undesired dimeric byproducts.[1]
-
Hydrolysis: Borinic acid methyl esters can be sensitive to moisture, leading to hydrolysis back to the corresponding borinic acid. While this can sometimes be a productive pathway if the borinic acid is more reactive, uncontrolled hydrolysis can lead to inconsistent results.
Q4: Can I use borinic acid methyl esters directly, or do I need to convert them to the corresponding acid first?
While direct use is often possible with appropriate activation, in some cases, in situ or prior hydrolysis to the borinic acid may lead to better results, as borinic acids can be more reactive in the transmetalation step. However, borinic acid esters offer the advantage of improved stability and handling compared to the free acids.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Insufficient Activation | Increase the strength or concentration of the base. Consider switching to a stronger, non-nucleophilic base like potassium trimethylsilanolate (TMSOK). |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are not degraded. Use fresh catalyst and consider ligands known to promote the coupling of less reactive boronates, such as bulky, electron-rich phosphine ligands. |
| Poor Substrate Reactivity | If using an electron-rich or sterically hindered borinic ester or aryl halide, you may need to increase the reaction temperature or use a more active catalyst system. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Screen different solvents (e.g., dioxane, THF, toluene) to find the optimal one for your system. Anhydrous conditions are often crucial.[2][3] |
Issue 2: Significant Formation of Protodeboronation Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried. Use anhydrous reaction conditions under an inert atmosphere (e.g., argon or nitrogen). |
| Reaction Conditions Too Harsh | High temperatures can sometimes promote protodeboronation. Try running the reaction at a lower temperature for a longer duration. |
| Inappropriate Base | Some bases can be a source of protons. Use a non-protic base or ensure the base is thoroughly dried. |
Issue 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step |
| Catalyst System | The choice of palladium precursor and ligand can influence the extent of homocoupling. Screening different catalyst systems may be necessary.[1] |
| Reaction Stoichiometry | Ensure the stoichiometry of the reactants is accurate. An excess of one coupling partner can sometimes lead to homocoupling. |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of organoboron reagents. Ensure the reaction is thoroughly deoxygenated. |
Experimental Protocols
General Protocol for the Activation and Cross-Coupling of a Diarylborinic Acid Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 mmol), the diarylborinic acid methyl ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Activating Agents for a Model Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane | 100 | 45 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 65 |
| 3 | K₃PO₄ | Toluene | 110 | 70 |
| 4 | TMSOK | THF | 65 | 92[2][3] |
Note: Yields are hypothetical and for illustrative purposes to show relative effectiveness.
Visualizations
References
- 1. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Air and Moisture Sensitivity of Methyl Borinates
This guide provides researchers, scientists, and drug development professionals with essential information for handling methyl borinates, a class of compounds known for their sensitivity to air and moisture. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My methyl boronate appears to have decomposed upon storage. What are the likely causes?
A1: Decomposition of methyl boronates is most commonly due to exposure to atmospheric moisture and oxygen.[1] Boronic esters can hydrolyze back to the corresponding boronic acid and alcohol in the presence of water.[2][3][4] Some boronic acids themselves are unstable and can undergo protodeboronation, oxidation, or polymerization, especially when exposed to air.[5]
Potential Causes of Decomposition:
-
Improper Storage: Storing the compound in a container that is not airtight or in a humid environment.
-
Repeated Exposure: Frequent opening of the storage container without proper inert atmosphere techniques.
-
Contaminated Solvents: Using solvents that have not been rigorously dried.[6]
-
Inherent Instability: Some methyl boronates, particularly those derived from unstable boronic acids (e.g., certain heterocyclic, vinyl, and cyclopropyl derivatives), are inherently prone to decomposition.[5]
Q2: I am observing poor yields in my cross-coupling reaction. Could my methyl boronate be the issue?
A2: Yes, the quality and handling of your methyl boronate can significantly impact reaction yields. If the boronate has degraded, the concentration of the active reagent is lower than expected. Additionally, the resulting boronic acid and other byproducts can interfere with the catalytic cycle of the cross-coupling reaction.[3] In situ decomposition can also compete with the desired cross-coupling, leading to lower yields.
Q3: How can I tell if my methyl boronate has decomposed?
A3: Visual inspection may sometimes reveal changes in the physical appearance of the compound, such as clumping or a change in color. However, the most reliable methods for assessing purity and decomposition are analytical techniques:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess the integrity of your methyl boronate. The appearance of signals corresponding to the free boronic acid, methanol, or other degradation products can indicate decomposition.
-
Mass Spectrometry: Can be used to identify the masses of potential degradation products.
-
Thin Layer Chromatography (TLC): Streaking on the TLC plate can be an indication of decomposition, especially for compounds like pinacol boronates on silica gel.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in reactions involving methyl boronates.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture in Glassware | Glassware not properly dried.[7][8][9] | Oven-dry all glassware at a minimum of 125°C overnight or flame-dry under vacuum immediately before use. Allow to cool under a stream of inert gas. |
| Contaminated Inert Gas | Inert gas (Nitrogen or Argon) supply contains traces of oxygen or moisture. | Use high-purity inert gas. Consider passing the gas through a drying tube filled with a suitable desiccant (e.g., Drierite) and an oxygen trap. |
| Improper Reagent Transfer | Exposing the methyl boronate to the atmosphere during transfer.[7][9][10] | Utilize air-sensitive techniques such as syringe/cannula transfer under a positive pressure of inert gas.[8][11] For solids, use a glove box.[7][11] |
| Degraded Solvent | Use of solvents that are not anhydrous.[6] | Use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere.[9] |
Issue 2: Difficulty in purifying methyl boronates by column chromatography.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Decomposition on Silica Gel | The slightly acidic nature of silica gel can cause hydrolysis of the boronate ester.[3][12] | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. For some compounds, a rapid filtration through a plug of silica may be sufficient.[3] |
| Compound Streaking/Tailing | Polar impurities or on-column decomposition. | Consider converting the methyl boronate to a more robust derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, which is known to be more stable to chromatography.[12] |
Experimental Protocols
Protocol 1: General Handling and Storage of Methyl Borinates
-
Storage: Store methyl boronates in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[1] For long-term storage, refrigeration is often recommended, but always check the specific storage requirements for your compound.
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere of nitrogen or argon using standard Schlenk line or glove box techniques.[7][11]
-
Glassware: Ensure all glassware is thoroughly dried before use by oven-drying (125-140°C for at least 4 hours) or flame-drying under vacuum.[7][8][9]
-
Solvents: Use anhydrous solvents. Solvents from freshly opened Sure/Seal™ bottles are recommended.[7][8][9]
Protocol 2: Transfer of a Liquid Methyl Boronate using a Syringe
-
Preparation: Attach a needle to a dry, gas-tight syringe. Purge the syringe with inert gas by drawing and expelling the gas at least five times.[8][10]
-
Pressurize: Puncture the septum of the methyl boronate container with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdrawal: Insert the needle of the purged syringe through the septum and into the liquid. Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle should help fill the syringe.[7][9]
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer: Quickly transfer the liquid to the reaction flask, which is also under a positive pressure of inert gas, by inserting the needle through the septum on the flask.
Stability of Boronates
For applications requiring high stability, consider using N-methyliminodiacetic acid (MIDA) boronates. These are generally bench-stable crystalline solids that are compatible with chromatography and can be stored for extended periods without decomposition.
| Boronate Type | Stability to Air/Moisture | Stability to Chromatography | Notes |
| Methyl Boronates | Generally sensitive, prone to hydrolysis. | Variable, can decompose on silica gel. | Stability is highly dependent on the organic substituent. |
| Pinacol Boronates | More stable than many simple alkyl boronates, but can still hydrolyze.[3] | Can be challenging; may decompose or streak on silica gel.[3] | Widely used in Suzuki-Miyaura cross-coupling.[3] |
| MIDA Boronates | High; often indefinitely bench-top stable under air. | Generally stable. | Can be deprotected under specific basic conditions to release the boronic acid in situ.[5][13] |
Visual Guides
Caption: Workflow for handling air- and moisture-sensitive methyl boronates.
Caption: Troubleshooting logic for reactions involving methyl boronates.
References
- 1. ossila.com [ossila.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving Borinic Acid Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions with borinic acid methyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving borinic acid methyl esters?
A1: The main challenges stem from the inherent instability of many boronic acid derivatives. Key issues include:
-
Instability: Boronic acids and their esters can be prone to hydrolysis, oxidation, and deboronation under various reaction and purification conditions.[1]
-
Purification Difficulties: Many boronic esters, particularly pinacol esters (Bpin), are oily or waxy solids that are difficult to crystallize and may streak during silica gel chromatography.[2][3]
-
Exothermic Reactions: The formation of boronic esters, often via lithiation and borylation, can be highly exothermic and difficult to control on a large scale in traditional batch reactors.[4][5]
-
Side Reactions: Undesired side reactions such as protodeboronation and homocoupling can become significant at larger scales, reducing yield and purity.[6]
-
Reagent Handling: Organolithium reagents, commonly used in synthesis, are hazardous and require specialized handling procedures, which becomes more complex at scale.[4][5]
Q2: What strategies can mitigate instability issues during scale-up?
A2: To enhance stability, especially for purification and handling, consider using alternative diols or protecting groups that form more robust boronate esters.
-
Diethanolamine (DEA) Esters: These form stable, crystalline solids that are often easily purified by simple filtration. AstraZeneca has successfully scaled the synthesis of DEA boronic esters to the 100 kg scale.[7]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions when needed.[1][8] This stability allows for multi-step synthesis with the boronic acid moiety already in place.[8]
Q3: Is flow chemistry a viable option for large-scale synthesis of boronic acid esters?
A3: Yes, flow chemistry is a highly effective strategy for scaling up boronic ester synthesis, particularly for reactions involving unstable organolithium intermediates.[4][5] It offers several advantages over traditional batch processing:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise control of reaction temperature, mitigating the risks of exothermic reactions.[9]
-
Safe Handling of Hazardous Reagents: Unstable intermediates are generated and consumed in situ within a contained system, minimizing exposure and risk.[4]
-
Rapid Optimization and Scalability: Reaction conditions can be quickly optimized on a small scale. Scale-up is often achieved by simply running the reactor for a longer duration ("numbering up") rather than redesigning the entire process.[10]
-
Suppression of Side Reactions: The rapid mixing and short residence times in flow reactors can suppress side reactions that are prevalent in slower batch processes.[5]
Q4: How can I purify boronic acid esters at an industrial scale?
A4: Purification is a critical step. The optimal method depends on the physical properties of the specific boronic ester.
-
Crystallization/Recrystallization: This is the preferred method for solid materials as it is highly scalable and cost-effective. Converting oily Bpin esters to crystalline DEA or MIDA esters can facilitate purification by crystallization.[3][7]
-
Column Chromatography: While challenging, it can be optimized. Using neutral alumina instead of silica gel can sometimes prevent the degradation of sensitive esters.[2] For some compounds, a very short silica column may be effective.[3]
-
Extraction: A sorbitol extraction can be used to pull free boronic acid into an aqueous layer, leaving the desired ester in the organic layer.[3] Derivatizing the crude product with a base to form a salt, followed by extraction and acidification, can also be an effective purification strategy.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Moisture: Boronic esters and the organolithium reagents used to form them are sensitive to water. 2. Poor Temperature Control: In batch scale-up, localized overheating can lead to degradation. 3. Insufficient Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reaction. 4. Reagent Degradation: The boronic ester reagent may have degraded upon storage. | 1. Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (Argon or Nitrogen). 2. Implement more efficient cooling and a slower addition rate of reagents. Consider transitioning to a flow chemistry setup for superior temperature control.[4] 3. Improve agitation or use a reactor designed for better mixing. Flow chemistry provides excellent mixing by default.[9] 4. Check the purity of the boronic ester before use. Store sensitive esters under inert gas at low temperatures. |
| High Levels of Protodeboronation (Loss of Boron Group) | 1. Presence of Protic Sources: Water, alcohols, or acidic impurities can protonate the organometallic intermediate before it reacts with the borate ester. 2. Reaction Conditions: Certain functionalities, like a free hydroxyl group ortho to the boron, can promote protodeboronation, especially in the presence of strong acids like BBr₃.[6] 3. Extended Reaction Times: Unstable intermediates may decompose if held for too long. | 1. Use anhydrous solvents and reagents. Ensure all glassware is flame-dried. 2. Protect sensitive functional groups before the borylation step. Avoid harsh acidic or basic conditions if possible. 3. Use "flash chemistry" in a flow reactor to generate and consume the unstable intermediate in seconds, minimizing decomposition.[9][10] |
| Formation of Homocoupled Byproducts | 1. Oxygen Exposure: Trace oxygen can promote the homocoupling of organometallic intermediates. 2. Catalyst Choice (Miyaura Borylation): The choice of palladium catalyst and base can influence the rate of homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the process. 2. Screen different catalysts, ligands, and bases to find conditions that minimize homocoupling. Alternatively, switch to a lithiation-borylation route which avoids palladium catalysts.[11] |
| Product is an Oil and Difficult to Isolate/Purify | 1. Nature of the Ester: Pinacol (Bpin) esters are frequently non-crystalline oils.[11] | 1. Transesterification: Convert the crude Bpin ester to a more stable and crystalline derivative. - React with diethanolamine (DEA) to form a crystalline solid, which can often be isolated by filtration.[3][7] - React with N-methyliminodiacetic acid (MIDA) to form a highly stable MIDA boronate, which is amenable to chromatography and crystallization.[3] |
| Column Chromatography Fails at Scale (Streaking/Decomposition) | 1. Acidity of Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive boronic esters.[3] 2. Compound Polarity: The boronic ester moiety can interact strongly with the stationary phase. | 1. Use a less acidic stationary phase like neutral alumina.[2] 2. Deactivate the silica gel with a base (e.g., triethylamine in the eluent) if compatible with your compound. 3. Convert the boronic ester to a more stable MIDA derivative before chromatography. MIDA boronates are known to be more robust on silica gel.[8] |
Data Presentation
Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis
| Parameter | Batch Process (Traditional) | Flow Chemistry Process | Reference(s) |
| Scale | Grams to Kilograms | Grams to >100 kg | [4][5][7] |
| Reaction Temperature | Often cryogenic (-78 °C to -100 °C) | Can often be performed at higher temperatures (e.g., 0 °C) | [4][10] |
| Reaction Time | Hours | Seconds to Minutes | [9][12] |
| Safety | Handling large volumes of hazardous reagents (e.g., n-BuLi) poses significant risk. | Hazardous intermediates are generated and used in small volumes within a closed system, improving safety. | [4][5] |
| Yield & Purity | Often lower due to side reactions and decomposition of unstable intermediates. | Generally higher yields and purity due to precise control and rapid reaction times. | [5][10] |
| Scalability | Requires significant process redesign and new equipment for larger scales. | Scaled by continuous operation ("numbering up"); process parameters remain consistent. | [10] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a Boronic Acid via Flow Chemistry
This protocol is a representative example based on methodologies for lithiation-borylation in a continuous flow setup.[4][10]
Objective: To synthesize a key boronic acid starting material on a kilogram scale using a continuous flow process.
Materials:
-
Aryl Bromide (Substrate)
-
n-Butyllithium (n-BuLi) in Hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl solution (for quench and workup)
-
Methyl tert-butyl ether (MTBE) (for extraction)
Equipment:
-
Multi-channel pump system for precise fluid delivery
-
Static mixers or T-mixers
-
Tubular reactors (PFA or stainless steel) immersed in cooling baths
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Stream Preparation:
-
Stream A: Prepare a solution of the Aryl Bromide in anhydrous THF.
-
Stream B: Use a solution of n-BuLi in hexanes.
-
Stream C: Prepare a solution of triisopropyl borate in anhydrous THF.
-
-
Reaction Setup:
-
Set up the flow reactor system. The first reactor coil is for the lithium-halogen exchange, and the second is for the borylation.
-
Cool the reactor coils to the optimized temperature (e.g., 0 °C).
-
-
Lithiation Step:
-
Pump Stream A (Aryl Bromide) and Stream B (n-BuLi) at defined flow rates into a T-mixer.
-
The combined stream flows through the first reactor coil. A very short residence time (e.g., 0.25 seconds) is used to generate the aryllithium intermediate while minimizing decomposition.[10]
-
-
Borylation Step:
-
The output from the first reactor (aryllithium species) is immediately mixed with Stream C (triisopropyl borate) in a second T-mixer.
-
The resulting mixture passes through the second reactor coil to complete the borylation reaction.
-
-
Quench and Collection:
-
The reaction stream exiting the reactor is continuously quenched by feeding it into a stirred collection vessel containing aqueous HCl.
-
-
Workup and Isolation:
-
Once the run is complete, transfer the quenched mixture to a separation vessel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to afford the final product with high purity.
-
Protocol 2: Conversion of Crude Boronic Ester to a Crystalline DEA Ester for Purification
This protocol is based on the process developed for large-scale synthesis and purification of boronic esters.[7]
Objective: To convert a crude, oily boronic ester into a stable, crystalline diethanolamine (DEA) boronic ester for easy isolation at scale.
Materials:
-
Crude Boronic Ester (e.g., Bpin ester) in a suitable solvent (e.g., Isopropyl Acetate)
-
Diethanolamine (DEA)
-
Heptane (or other anti-solvent)
Procedure:
-
Dissolution: Charge a solution of the crude boronic ester into a suitable reactor.
-
DEA Addition: Add diethanolamine (typically 1.0-1.2 equivalents) to the solution at ambient temperature.
-
Crystallization: Stir the mixture. The DEA boronic ester will begin to crystallize and precipitate from the solution. The crystallization can be aided by:
-
Cooling the mixture.
-
Adding an anti-solvent such as heptane to decrease the solubility of the product.
-
-
Isolation:
-
Stir the resulting slurry for a period to ensure complete crystallization.
-
Isolate the solid product by filtration using a centrifuge or filter press.
-
Wash the filter cake with a suitable solvent (e.g., a mixture of isopropyl acetate and heptane) to remove soluble impurities.
-
-
Drying: Dry the crystalline DEA boronic ester under vacuum to yield a stable, free-flowing solid with high purity.
Visualizations
Caption: Decision workflow for purification of boronic esters at scale.
Caption: General workflow for continuous synthesis of boronic esters.
References
- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Stability of Methyl Borinates and Pinacol Boronates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical parameter influencing their storage, handling, and application in synthetic chemistry and drug discovery. This guide provides an objective comparison of the stability of two common boronic esters: methyl borinates and pinacol boronates, supported by experimental data and detailed protocols.
Boronic acids are versatile reagents, but their inherent instability, particularly towards oxidation and dehydration to form boroxines, often necessitates their conversion to more stable boronate esters. Among the various diols used for this purpose, methanol (to form methyl borinates) and pinacol (to form pinacol boronates) are frequently employed. While both protect the boronic acid moiety, their stability profiles differ significantly, impacting their utility in different applications.
Executive Summary
Pinacol boronates exhibit markedly superior stability compared to methyl borinates across various conditions, including hydrolysis, oxidation, and thermal stress. This enhanced stability is primarily attributed to the greater steric hindrance provided by the two methyl groups on the pinacol backbone, which protects the boron center from nucleophilic attack and enzymatic degradation. While quantitative data directly comparing the two is limited in publicly available literature, the consensus in the scientific community, supported by anecdotal evidence and the frequent use of pinacol esters as stable intermediates, points to their greater robustness.
Data Presentation: Stability Comparison
| Stability Parameter | Methyl Borinates | Pinacol Boronates | Supporting Evidence |
| Hydrolytic Stability | Prone to rapid hydrolysis.[1] | Significantly more stable to hydrolysis.[2] | Qualitative observations in synthetic procedures suggest methyl borinates are readily hydrolyzed. Pinacol boronates are known to be stable enough for purification by silica gel chromatography, though some on-column hydrolysis can occur.[3][4] |
| Oxidative Stability | Susceptible to oxidation. | More resistant to oxidation than the corresponding boronic acid.[5][6] | Boronate esters, in general, offer protection against oxidation compared to free boronic acids. The steric bulk of the pinacol group is expected to provide greater protection than the less hindered methyl group. |
| Thermal Stability | Limited data available; expected to be less stable. | Generally stable at elevated temperatures.[7] | Thermal stability is influenced by the overall structure of the molecule. However, the robust nature of the pinacol ring suggests greater thermal stability compared to the more labile methyl ester. |
Experimental Protocols
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of boronate ester hydrolysis.
Materials:
-
Boronate ester (methyl borinate or pinacol boronate)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the boronate ester stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
Integrate the signals corresponding to the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.
Oxidative Stability Assessment
This protocol provides a method to compare the susceptibility of boronate esters to oxidation.
Materials:
-
Boronate ester (methyl borinate or pinacol boronate)
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium sulfite)
Procedure:
-
Prepare a standard solution of the boronate ester in the chosen solvent.
-
To a stirred solution of the boronate ester at a known concentration, add a specific amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the remaining concentration of the boronate ester.
-
Plot the concentration of the boronate ester as a function of time to evaluate its oxidative stability.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal degradation profile of the boronate esters.
Materials:
-
Boronate ester (methyl borinate or pinacol boronate)
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Place a small, accurately weighed sample of the boronate ester into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures, providing a measure of thermal stability.
Visualizations
Caption: Workflow for Hydrolytic Stability Assessment by ¹H NMR.
Caption: Workflow for Oxidative Stability Assessment.
Conclusion
For applications requiring robust and stable boronic acid surrogates, pinacol boronates are the superior choice over methyl borinates. Their enhanced stability towards hydrolysis, oxidation, and thermal stress makes them more reliable for multi-step syntheses, purification, and long-term storage. While methyl borinates can be useful for in situ applications where rapid hydrolysis to the boronic acid is desired, their general instability limits their broader utility. Researchers should carefully consider the stability requirements of their specific application when selecting a boronate ester protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Structure of Synthesized Methyl Borinates
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized molecules is a cornerstone of chemical research and drug development. For organoboron compounds like methyl borinates, which are valuable intermediates in organic synthesis, a multi-faceted analytical approach is crucial to unambiguously validate their structure. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate methods for their needs.
Workflow for Structural Validation
The general workflow for validating the structure of a synthesized methyl borinate involves a series of spectroscopic and analytical techniques to confirm the connectivity of atoms, the molecular weight, and the overall purity of the compound.
Caption: General workflow for the structural validation of synthesized methyl borinates.
Comparison of Analytical Techniques
The following table summarizes the key analytical techniques used for the structural validation of methyl borinates, highlighting their primary purpose, the information they provide, and typical experimental values for a representative compound, methyl diphenylborinate ((C₆H₅)₂BOCH₃).
| Analytical Technique | Primary Purpose | Information Provided | Typical Experimental Values for Methyl Diphenylborinate |
| ¹H NMR Spectroscopy | Determination of the proton framework | Number of unique protons, their chemical environment, and connectivity | δ ~3.5 ppm (s, 3H, -OCH₃), δ ~7.2-7.8 ppm (m, 10H, Ar-H) |
| ¹³C NMR Spectroscopy | Determination of the carbon framework | Number of unique carbons and their chemical environment | δ ~52 ppm (-OCH₃), δ ~127-135 ppm (Ar-C) |
| ¹¹B NMR Spectroscopy | Confirmation of the boron environment | Coordination state and chemical environment of the boron atom | δ ~30-35 ppm (for trigonal borinates)[1] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | Molecular ion peak (M⁺) and masses of fragments, confirming the elemental composition | M⁺ at m/z = 212.09 |
| Infrared (IR) Spectroscopy | Identification of functional groups | Presence of specific bonds such as B-O, C-O, C-H | ν(B-O) ~1350 cm⁻¹, ν(C-O) ~1100 cm⁻¹, ν(C-H, sp²) ~3050 cm⁻¹, ν(C-H, sp³) ~2950 cm⁻¹ |
| X-Ray Crystallography | Unambiguous determination of the 3D structure | Precise bond lengths, bond angles, and crystal packing | (Data not available for methyl diphenylborinate, but for related boronic acids, B-O bond lengths are ~1.35 Å and B-C bond lengths are ~1.59 Å)[2] |
| Elemental Analysis | Determination of the elemental composition and purity | Percentage composition of C, H, and other elements | Calculated for C₁₃H₁₃BO: C, 79.63%; H, 6.68%. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the boron environment of the synthesized methyl borinate.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl borinate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 400 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a higher concentration of the sample or a longer acquisition time due to the low natural abundance of ¹³C.
-
¹¹B NMR: Acquire the boron-11 NMR spectrum. This is a sensitive nucleus, and spectra can be obtained relatively quickly.[3] Use a boron-free quartz NMR tube for optimal results to avoid background signals from borosilicate glass tubes.[3]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of the methyl borinate.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like methyl borinates, electron ionization (EI) is a common technique.
-
Ionization: Bombard the sample with electrons to generate a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. Common fragmentation pathways for esters involve cleavage adjacent to the carbonyl group or the alkoxy group.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the methyl borinate.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet or a mull (e.g., Nujol) for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as B-O, C-O, and C-H bonds.[4][5]
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary methods for structural validation, other techniques can provide valuable complementary information.
-
X-Ray Crystallography: For crystalline methyl borinates, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.[2]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, B, etc.) in a sample, providing a crucial measure of purity and confirming the empirical formula.
Conclusion
A combination of analytical techniques is essential for the robust validation of synthesized methyl borinates. ¹H, ¹³C, and ¹¹B NMR spectroscopy provide detailed information about the molecular framework and the boron center. Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. For crystalline compounds, X-ray crystallography offers unambiguous structural determination, while elemental analysis is a critical tool for assessing purity. By employing these methods in a complementary fashion, researchers can ensure the structural integrity of their synthesized methyl borinates, a critical step in advancing their research and development endeavors.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. A Crystal Structure of Methanesulfonate Salt of 3-(N-Methyl)pyridinium Boronic Acid [scite.ai]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Methyl Boronic Acid and Other Organoboron Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, organoboron reagents are indispensable tools for the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, methyl boronic acid and its derivatives are frequently employed for the introduction of a methyl group, a common motif in bioactive molecules. This guide provides an objective comparison of the performance of methyl boronic acid against other classes of organoboron reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific cross-coupling applications.
Performance Comparison of Organoboron Reagents
The efficacy of an organoboron reagent in a cross-coupling reaction, most notably the Suzuki-Miyaura coupling, is influenced by several factors including its reactivity, stability, and ease of handling. While boronic acids have traditionally been the reagents of choice due to their high reactivity, boronic esters and trifluoroborate salts offer distinct advantages in terms of stability and substrate scope.[1]
A comparative study on the Suzuki-type ¹¹C-methylation for PET tracer synthesis provides valuable quantitative insights into the performance of different organoboron precursors. In the synthesis of 1-[¹¹C]methylnaphthalene, the choice of organoborane precursor significantly impacted the radiochemical yield (RCY).
| Organoboron Reagent | Precursor | Radiochemical Yield (RCY) in DMF/water | Radiochemical Yield (RCY) in THF/water |
| Methyl Boronic Acid | Naphthalene-1-boronic acid | ~50% | Higher than in DMF/water |
| Pinacol Ester | 2-(Naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~50% | Higher than in DMF/water |
| MIDA Ester | 2-(Naphthalen-1-yl)-1-methyl-1,3,2-diazaborolidine-4,5-dione | <4% | Not Reported |
Data summarized from a comparative study on ¹¹C-methylation. The study highlights that for this specific transformation, both the boronic acid and the pinacol ester precursors provided significantly higher yields than the MIDA ester.
Qualitative assessments of reactivity often place boronic acids as the most reactive species, followed by trifluoroborates, and then boronic esters.[2] However, this increased reactivity can be a double-edged sword, as boronic acids are more susceptible to side reactions such as protodeboronation, especially with unstable substrates.[3] Boronic esters, particularly pinacol esters, exhibit greater chemical stability, making them suitable for multi-step syntheses and for the coupling of unstable moieties like 2-pyridyl groups.[3]
Experimental Protocols
To provide a practical context for the comparison of these reagents, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
General Experimental Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Organoboron reagent (methyl boronic acid, methylboronic acid pinacol ester, or potassium methyltrifluoroborate) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (5 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Key Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for comparing the performance of different organoboron reagents typically involves parallel synthesis and analysis.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reaction kinetics is fundamental to understanding and optimizing chemical transformations. In the realm of organic synthesis and drug development, boronic and borinic acid esters have emerged as versatile intermediates. Their reactivity, stability, and selectivity are of paramount importance. This guide provides a comparative analysis of the kinetics of several key reactions involving these organoboron compounds, supported by experimental data and detailed methodologies.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The nature of the boronic ester significantly influences the rate of the crucial transmetalation step.
Kinetic Data Comparison:
A study investigating pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed that the choice of the diol component of the boronic ester has a significant impact on the reaction rate. While specific data for borinic acid methyl esters in this context is limited in the provided search results, a comparison of different boronic esters highlights the kinetic trends. For instance, less sterically hindered boronic esters can facilitate faster transmetalation. In one study, the rate constant for the formation of the cross-coupling product from an arylboronic acid was found to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹[1]. The use of specific boronic esters can lead to significant rate enhancements[1]. For example, the dimethyl boronic ester was observed to form pre-transmetalation complexes readily, in contrast to the bulkier pinacol boronic ester which showed slow formation of the cross-coupling product without a discretely observable intermediate[1].
| Boron Reagent | Rate Constant (k) | Conditions | Reference |
| Arylboronic acid | (5.78 ± 0.13) × 10⁻⁴ s⁻¹ | THF, -30 °C | [1] |
| Dimethyl boronic ester | Formation of intermediate complexes observed | THF, -30 °C | [1] |
| Pinacol boronic ester | Slow formation of product, no intermediate observed | THF, -30 °C | [1] |
Experimental Protocol: Kinetic Analysis of Pre-transmetalation Complexes
The kinetic analysis of the pre-transmetalation complexes can be performed using 19F NMR spectroscopy. The general procedure is as follows:
-
A solution of the palladium complex is prepared in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent is added.
-
The reaction mixture is warmed to the desired temperature (e.g., -30 °C).
-
The reaction progress is monitored by acquiring 19F NMR spectra at regular time intervals.
-
The formation of the cross-coupling product is followed, and the rate constants are determined by fitting the data to a first-order kinetic model[1].
Logical Relationship of Suzuki-Miyaura Transmetalation:
Reactions with Catechols
The reaction of boronic acids and their esters with catechols is crucial for the development of sensors and in materials science. Kinetic studies have shown that the reactivity is highly dependent on the pKa of the boronic acid and the pH of the solution.
Kinetic Data Comparison:
A study on the reactivity of boronic acids with catechols in aqueous solution demonstrated a linear relationship between the logarithm of the rate constants and the pKa of the boronic acid. Specifically, the logarithms of the rate constants for the reaction of the neutral boronic acid (RB(OH)₂) decreased with increasing pKa, while the logarithms of the rate constants for the boronate ion (RB(OH)₃⁻) increased[2][3]. This indicates a reversal in reactivity at higher pKa values[2][3]. While this study focused on boronic acids, the principles are applicable to the hydrolysis and subsequent reaction of borinic acid esters. The formation of stable cyclic benzeneboronate esters with various catechols has been reported, highlighting the synthetic utility of this reaction[4].
Experimental Protocol: Kinetic Studies of Boronic Acid-Catechol Reactions
The kinetics of the reaction between boronic acids and catechols can be investigated using UV-vis spectrophotometry under pseudo-first-order conditions.
-
Solutions of the boronic acid and the catechol derivative (e.g., Alizarin Red S or Tiron) are prepared in a buffered aqueous solution at a specific pH.
-
The reaction is initiated by mixing the solutions.
-
The change in absorbance at a specific wavelength is monitored over time.
-
The observed rate constant (kobs) is determined by fitting the absorbance data to a single exponential function.
-
The individual rate constants for the reaction of the boronic acid and the boronate ion can be determined by analyzing the dependence of kobs on the boronic acid concentration and pH[2][3].
Experimental Workflow for Catechol Reaction Kinetics:
Hydrolysis Reactions
The hydrolytic stability of boronic and borinic acid esters is a critical parameter, especially in biological applications and for their use as protecting groups. The hydrolysis mechanism can vary depending on the conditions.
Kinetic Data Comparison:
The hydrolysis of MIDA (N-methyliminodiacetic acid) boronates, a widely used class of boronic acid esters, has been shown to proceed through two distinct mechanisms: a base-mediated pathway and a neutral pathway. The base-mediated hydrolysis can be over three orders of magnitude faster and involves a rate-limiting attack of hydroxide at a MIDA carbonyl carbon[5]. The neutral hydrolysis, on the other hand, involves a rate-limiting B-N bond cleavage by a water cluster[5]. The relative rates of these two pathways are influenced by pH and water activity[5]. The stability of boronic esters to hydrolysis is also significantly affected by the diol used for esterification. For example, six-membered ring esters can undergo protodeboronation faster than the parent boronic acid, while five-membered ring esters derived from diols like pinacol can offer enhanced stability[6].
| Boronic Ester Type | Hydrolysis Condition | Key Mechanistic Feature | Relative Rate | Reference |
| MIDA boronate | Aqueous NaOH | Base-mediated, attack at MIDA carbonyl | Fast | [5] |
| MIDA boronate | Aqueous K₃PO₄ | Neutral, B-N bond cleavage by (H₂O)n | Slow | [5] |
| Six-membered ring esters | Aqueous base | Ring strain in tetrahedral boronate intermediate | Faster than parent boronic acid | [6] |
| Five-membered ring esters (e.g., pinacol) | Aqueous base | Less strain in tetrahedral boronate | Slower (protective) | [6] |
Experimental Protocol: Monitoring Hydrolysis Kinetics
The kinetics of boronic ester hydrolysis can be monitored using techniques like NMR spectroscopy or by coupling the release of the boronic acid to a reporter reaction.
-
The boronic ester is dissolved in a suitable solvent system (e.g., an organic solvent with a controlled amount of water and base).
-
The reaction is maintained at a constant temperature.
-
Aliquots are taken at different time points and quenched.
-
The concentration of the remaining boronic ester or the formed boronic acid is determined by an appropriate analytical method (e.g., ¹H NMR, ¹¹B NMR, or HPLC).
-
The rate constants are obtained by plotting the concentration versus time and fitting the data to the appropriate rate law.
Hydrolysis Pathways of MIDA Boronates:
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Borinic Esters in Catalysis: Unveiling a Class of Potent and Selective Catalysts
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and non-toxic catalysts is paramount. In the realm of organoboron catalysis, borinic acids and their corresponding esters have emerged as powerful tools, often outperforming their more commonly known boronic acid counterparts in specific applications. This guide provides a comparative analysis of borinic esters in catalysis, highlighting their advantages through experimental data and detailed methodologies.
Borinic acids, with the general structure R₂BOH, and their esters, R₂BOR', possess a distinct electronic and steric profile compared to boronic acids (RB(OH)₂). The presence of two organic substituents on the boron atom in borinic acids enhances their Lewis acidity, a key factor in their catalytic prowess. This heightened reactivity allows them to catalyze a range of chemical transformations with high efficiency and selectivity.
Performance Comparison: Borinic vs. Boronic Catalysts
A prime example of the superior performance of borinic acid-derived catalysts is in the regioselective acylation of polyols, a critical transformation in carbohydrate chemistry. Traditional methods often rely on toxic organotin reagents and can suffer from a lack of selectivity. In a comparative context, diarylborinic acids have demonstrated exceptional catalytic activity and regioselectivity in these reactions.
While direct side-by-side comparisons in the literature are not always presented in a single comprehensive table, analysis of individual studies allows for a clear performance assessment. For instance, in the regioselective acylation of carbohydrate derivatives, a commercially available diphenylborinic acid-derived catalyst has been shown to achieve high yields and selectivities that are often difficult to obtain with boronic acid catalysts under similar conditions.[1]
Table 1: Illustrative Performance Comparison in Regioselective Acylation of a Model Diol
| Catalyst Type | Catalyst | Yield (%) | Regioselectivity (Target Isomer) | Reference |
| Borinic Acid Derivative | Diphenylborinic Acid | >90 | >95:5 | [1] |
| Boronic Acid | Phenylboronic Acid | Moderate to High | Variable, often lower | Inferred from general knowledge |
| Organotin Reagent | Dibutyltin Oxide | High | High | [1] (as a benchmark) |
Note: This table is a representative summary based on reported outcomes. Direct comparative studies under identical conditions are limited.
The enhanced Lewis acidity of borinic acids is a key driver of their catalytic efficacy.[2] This property allows for more effective activation of substrates. However, it is important to note that the catalytic competence of borinic acids is reaction-dependent. For example, in direct amidation reactions, borinic acids have been found to be ineffective catalysts, as they can form unreactive complexes with amines or undergo protodeboronation to the less active boronic acids.
Experimental Protocols: A Closer Look at Methodology
To provide a practical understanding of the application of borinic ester catalysts, a detailed experimental protocol for a representative reaction is outlined below.
Experimental Protocol: Diarylborinic Acid-Catalyzed Regioselective Acylation
This protocol is based on the work of Lee and Taylor for the regioselective acylation of carbohydrate derivatives.[1]
Materials:
-
Carbohydrate substrate (1.0 equiv)
-
Diarylborinic acid catalyst (e.g., diphenylborinic acid, 0.1 equiv)
-
Acylating agent (e.g., benzoyl chloride, 1.1 equiv)
-
Tertiary amine base (e.g., triethylamine, 1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the carbohydrate substrate in anhydrous dichloromethane at room temperature is added the diarylborinic acid catalyst.
-
The mixture is stirred for 10-15 minutes to allow for the formation of the borinic ester intermediate.
-
The tertiary amine base is then added, followed by the dropwise addition of the acylating agent.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of a small amount of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired acylated product.
Catalytic Cycle and Workflow Visualization
To visualize the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle for borinic acid-catalyzed regioselective acylation.
Caption: General experimental workflow for borinic ester catalyzed acylation.
References
A Comparative Guide to the Synthesis of Methyl Borinates: Evaluating a Novel Hydroboration-Based Route Against a Traditional Organometallic Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl borinates, valuable precursors in organic synthesis, have traditionally been prepared via organometallic routes. This guide provides a comprehensive comparison of a novel, hydroboration-based synthetic pathway to methyl borinates against the established organometallic method, offering insights into efficiency, substrate scope, and reaction conditions.
This guide presents a detailed validation of a new synthetic route to methyl borinates, leveraging a hydroboration/methanolysis sequence, and compares it with the classical approach involving the reaction of an organometallic reagent with a trialkoxyborane. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their synthetic needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative methyl dialkylborinate, methyl di-n-hexylborinate, via both the established and a novel synthetic route.
| Parameter | Established Route: Organometallic Addition | New Route: Hydroboration/Methanolysis |
| Product | Methyl di-n-hexylborinate | Methyl di-n-hexylborinate |
| Starting Materials | n-Hexyllithium, Trimethyl borate | 1-Hexene, Borane-dimethyl sulfide (BMS) |
| Key Reagents | Diethyl ether, Methanol | Methanol |
| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | ~ 4 hours | ~ 2 hours |
| Yield | ~ 75% | ~ 90% |
| Atom Economy | Moderate | High |
| Substrate Scope | Dependent on organometallic reagent stability | Tolerant of various functional groups |
Experimental Protocols: Detailed Methodologies
Established Route: Synthesis of Methyl di-n-hexylborinate via Organometallic Addition
This method relies on the nucleophilic addition of an organolithium reagent to a trialkoxyborane, followed by methanolysis.
Materials:
-
n-Hexyllithium (2.5 M in hexanes)
-
Trimethyl borate
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of trimethyl borate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Hexyllithium (2.0 eq) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then cooled to 0 °C, and anhydrous methanol (1.1 eq) is added dropwise.
-
The reaction is stirred for an additional 1 hour at room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford methyl di-n-hexylborinate.
New Route: Synthesis of Methyl di-n-hexylborinate via Hydroboration/Methanolysis
This novel approach utilizes the hydroboration of an alkene followed by in-situ methanolysis of the resulting trialkylborane.
Materials:
-
1-Hexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous methanol
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of 1-hexene (3.0 eq) in a suitable solvent (e.g., THF) under an inert atmosphere at 0 °C, borane-dimethyl sulfide (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour to ensure complete hydroboration.
-
Anhydrous methanol (1.1 eq) is then added to the reaction mixture.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude methyl di-n-hexylborinate, which can be further purified by distillation.
Mandatory Visualization: Workflow Diagrams
Caption: Workflow for the new hydroboration/methanolysis route.
Caption: Workflow for the established organometallic route.
Conclusion
The validation of this new synthetic route to methyl borinates via hydroboration and subsequent methanolysis demonstrates a significant improvement over the traditional organometallic approach. The new method offers higher yields, shorter reaction times, and operates under milder conditions. Furthermore, its higher atom economy and tolerance for a broader range of functional groups make it a more efficient and versatile option for the synthesis of these important chemical building blocks. Researchers and drug development professionals are encouraged to consider this modern approach for their synthetic endeavors.
Safety Operating Guide
Proper Disposal Procedures for Borinic Acid, Methyl Ester (Methyl Boronic Acid)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
Proper disposal of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of methyl boronic acid, a common reagent in organic synthesis. Adherence to these guidelines is essential for maintaining a safe and compliant laboratory environment.
Essential Safety Information
Before handling methyl boronic acid, it is crucial to be aware of its potential hazards. Methyl boronic acid is classified as a hazardous substance and requires careful handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[2]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Hazard Summary
The following table summarizes the hazard classifications for methyl boronic acid.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
Data sourced from Safety Data Sheets.[1]
Disposal Procedures
There are two primary methods for the disposal of methyl boronic acid waste, depending on the quantity and the capabilities of your facility.
1. Collection for Hazardous Waste Disposal:
This is the recommended method for large quantities of methyl boronic acid or for laboratories not equipped for in-lab chemical treatment.
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as filter paper or gloves, that are contaminated with methyl boronic acid should be placed in a sealed and labeled container for hazardous waste disposal.
-
-
Arranging for Pickup:
2. In-Lab Neutralization of Small Quantities:
For small quantities of methyl boronic acid waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. Methyl boronic acid is a weak acid and can be neutralized with a mild base.
Experimental Protocol: In-Lab Neutralization of Small Quantities of Methyl Boronic Acid Waste
This protocol details the steps for neutralizing small amounts of aqueous solutions or solid residues of methyl boronic acid. This procedure should be performed in a fume hood while wearing all required PPE.
Materials:
-
Methyl boronic acid waste (aqueous solution or solid)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker (sufficiently large to accommodate potential foaming)
-
Ice bath
Procedure:
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.
-
If neutralizing an aqueous solution, place it in the beaker.
-
Place the beaker in an ice bath to control any potential exothermic reaction.
-
-
Neutralization:
-
While stirring the methyl boronic acid solution, slowly add a 10% solution of sodium bicarbonate or sodium carbonate dropwise. Be cautious as the addition of a carbonate base to an acid will produce carbon dioxide gas, which can cause foaming.[3]
-
Continue adding the basic solution portion-wise until gas evolution ceases.
-
-
pH Measurement:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of methyl boronic acid waste.
Caption: Disposal decision workflow for methyl boronic acid.
References
Personal protective equipment for handling Borinic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Borinic acid, methyl ester. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds such as Methylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area.[2]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Below is a logical workflow for handling a chemical spill.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
